molecular formula C10H17ClN2 B2583535 N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride CAS No. 1909326-72-2

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

Numéro de catalogue: B2583535
Numéro CAS: 1909326-72-2
Poids moléculaire: 200.71
Clé InChI: DQNCBLGNPYAPDO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride is an amine-type chemical intermediate intended for research and development purposes. Compounds featuring the pyridin-2-amine scaffold are of significant interest in medicinal chemistry, particularly in the discovery and synthesis of new pharmacologically active molecules. For instance, structurally similar pyridinone and pyrimidine amine derivatives have been extensively explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV, demonstrating how such building blocks can be functionalized to interact with enzyme targets . The molecular structure of this compound, which includes a tertiary amine linkage to a sterically hindered 2,2-dimethylpropyl (neopentyl) group, may influence its physicochemical properties and its potential as a precursor in organic synthesis. Researchers may utilize this hydrochloride salt in constructing novel compounds for screening against biological targets, or in optimizing lead molecules to improve properties like binding affinity and selectivity. As with many specialized amines, it can serve as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

N-(2,2-dimethylpropyl)pyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-12-9-6-4-5-7-11-9;/h4-7H,8H2,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNCBLGNPYAPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC=CC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of sterically demanding, lipophilic moieties is a proven tactic to enhance receptor binding affinity and metabolic stability. N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride (CAS: 1909326-72-2)[1] is a highly specialized pharmacophoric building block utilized in the synthesis of advanced therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic workflows, specifically focusing on its critical role in developing G-protein-coupled receptor (GPCR) agonists for metabolic disorders[2].

Structural and Physicochemical Profiling

The compound consists of a 2-aminopyridine core functionalized with a neopentyl (2,2-dimethylpropyl) group at the exocyclic nitrogen, stabilized as a hydrochloride salt[3].

Causality in Physicochemical Design:
  • The Neopentyl Group: The bulky tert-butyl head adjacent to the methylene bridge provides extreme steric shielding. This increases the overall lipophilicity (LogP) of the fragment while protecting the amine from rapid oxidative metabolism (e.g., by monoamine oxidases or CYP450 enzymes).

  • The Hydrochloride Salt: The free base of this compound is prone to air oxidation and exhibits poor aqueous solubility. Conversion to the hydrochloride salt protonates the pyridine nitrogen, disrupting the crystal lattice energy favorably for aqueous solvation. This ensures the compound is stable for long-term storage and highly soluble for in vitro biological assays.

Table 1: Physicochemical Properties

PropertyValue / Description
IUPAC Name N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride
CAS Registry Number 1909326-72-2
Molecular Formula C₁₀H₁₆N₂ • HCl (C₁₀H₁₇ClN₂)
Molecular Weight 200.71 g/mol
Physical State White to off-white crystalline solid
Aqueous Solubility High (>50 mg/mL in acidic to neutral pH)
Calculated pKa ~6.8 – 7.2 (Conjugate acid of the pyridine nitrogen)
Estimated LogP 2.5 – 3.0 (Free base form)

Mechanistic Role in Drug Discovery (GPR40 Agonism)

N-(2,2-dimethylpropyl)pyridin-2-amine derivatives are heavily featured in the development of GPR40 (FFAR1) full agonists [2]. GPR40 is a class A GPCR highly expressed in pancreatic β-cells. Activation of this receptor by endogenous fatty acids or synthetic ligands stimulates glucose-dependent insulin secretion, making it a prime target for Type 2 Diabetes Mellitus (T2DM) therapeutics[2],[4].

During lead optimization, researchers substitute standard hydrophobic tails with N-alkyl-N-aryl moieties. The neopentyl group specifically restricts the N-alkyl moiety into a presumed lipophilic pocket of the GPR40 receptor via intramolecular π–π stacking, drastically improving binding potency while maintaining a favorable pharmacokinetic profile[2].

GPR40Pathway Agonist Neopentyl-pyridine Derived Agonist Receptor GPR40 (FFAR1) Receptor Pancreatic β-cells Agonist->Receptor Allosteric Binding Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Signal Transduction IP3 IP3 Production PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptor Binding Insulin Insulin Secretion (Glycemic Control) Ca2->Insulin Exocytosis Trigger

Figure 1: GPR40 receptor signaling pathway triggered by neopentyl-pyridine agonists.

Experimental Workflows: Synthesis and Characterization

The Mechanistic Challenge: SN2 vs. Cross-Coupling

A common pitfall in synthesizing this compound is attempting a standard Sₙ2 alkylation of 2-aminopyridine using neopentyl bromide. Due to the extreme steric hindrance at the β-carbon of the neopentyl group, backside attack by the amine nucleophile is kinetically forbidden.

The Solution: To bypass this steric clash, a Palladium-catalyzed Buchwald-Hartwig Cross-Coupling between 2-bromopyridine and neopentylamine is the required methodology. This approach provides a self-validating system: the reaction proceeds via oxidative addition and reductive elimination, ensuring near-quantitative regioselectivity without the risk of over-alkylation.

Step-by-Step Methodology

Phase 1: Buchwald-Hartwig Amination

  • Preparation: Charge a flame-dried Schlenk flask with 2-bromopyridine (1.0 eq), neopentylamine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Degassing: Suspend the reagents in anhydrous toluene. Sparge the mixture with Argon for 15 minutes. Causality: Palladium(0) catalysts are highly sensitive to oxygen; rigorous degassing prevents catalyst deactivation.

  • Reaction: Heat the sealed flask to 90°C for 12 hours. Monitor the consumption of 2-bromopyridine via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove insoluble palladium black and sodium bromide salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the free base.

Phase 2: Self-Validating Hydrochloride Salt Formation

  • Solvation: Dissolve the purified free base in anhydrous diethyl ether at 0°C.

  • Precipitation: Dropwise add 1.2 equivalents of 4.0 M HCl in dioxane.

  • Validation: The immediate formation of a dense, white crystalline precipitate serves as a self-validating visual indicator of successful salt formation. The non-polar ether environment forces the highly polar salt out of solution, driving the equilibrium to completion.

  • Isolation: Vacuum filter the solid, wash with cold anhydrous ether, and dry under high vacuum to yield N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride (CAS: 1909326-72-2)[1].

SynthWorkflow A 2-Bromopyridine + Neopentylamine B Buchwald-Hartwig Cross-Coupling A->B Pd2(dba)3, BINAP NaOtBu, 90°C C Free Base: N-(2,2-dimethylpropyl) pyridin-2-amine B->C Workup & Chromatography D Salt Formation (HCl in Ether) C->D Anhydrous Conditions E Target Compound: HCl Salt (CAS: 1909326-72-2) D->E Precipitation & Filtration

Figure 2: Synthetic workflow for N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride.

Analytical Validation Standards

To ensure scientific integrity before utilizing this compound in downstream biological assays, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for a distinct, highly integrated singlet at ~0.95 ppm corresponding to the 9 protons of the tert-butyl group. The pyridine ring protons will shift downfield compared to the free base due to protonation at the pyridine nitrogen.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS must show the [M+H]⁺ peak for the free base at m/z 165.1386.

  • Chloride Titration: Ion chromatography or a standard silver nitrate (AgNO₃) titration should confirm a 1:1 stoichiometric ratio of chloride to the organic base.

References

  • ChemSrc. "1909326-72-2_CAS号:1909326-72-2". Chemical Properties and Suppliers. Available at:[Link]

  • ACS Publications. "Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety". ACS Medicinal Chemistry Letters (2020). Available at:[Link]

  • Google Patents (Takeda Pharmaceutical Co Ltd). "WO2015020184A1 - Aromatic ring compound". WIPO (PCT).

Sources

Synthesis Pathways and Mechanistic Dynamics of N-(2,2-Dimethylpropyl)pyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of N-alkylated 2-aminopyridines is a cornerstone in medicinal chemistry, often utilized to modulate the pharmacokinetics and target-binding affinity of active pharmaceutical ingredients (APIs). Specifically, the attachment of a neopentyl group (2,2-dimethylpropyl) to the exocyclic amine of a pyridine ring introduces profound steric shielding. This structural motif is highly valued for its ability to prevent metabolic N-dealkylation by cytochrome P450 enzymes while simultaneously enhancing the molecule's lipophilicity.

Synthesizing N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride requires navigating the unique electronic and coordination properties of the 2-aminopyridine scaffold. As a Senior Application Scientist, I have structured this whitepaper to evaluate the retrosynthetic disconnections, mechanistic causalities, and validated step-by-step protocols required to synthesize this target molecule efficiently.

Retrosynthetic Analysis & Pathway Selection

The synthesis of the target free base can be achieved through three primary disconnections, each presenting distinct mechanistic advantages and challenges:

  • Route A (Reductive Amination): C–N bond formation via the condensation of 2-aminopyridine and pivalaldehyde (2,2-dimethylpropanal), followed by hydride reduction[1],[2].

  • Route B (Buchwald-Hartwig Cross-Coupling): Palladium-catalyzed amination of a 2-halopyridine with neopentylamine[3],[4].

  • Route C (Nucleophilic Aromatic Substitution - SNAr): Direct displacement of a 2-fluoropyridine by neopentylamine under thermal conditions.

Due to the harsh conditions and limited substrate scope of SNAr, Routes A and B represent the most robust and scalable pathways for drug development professionals.

Route A: Reductive Amination (The Preferred Mild Pathway)

Mechanistic Causality

Reductive amination is widely regarded as the most atom-economical and scalable approach for installing alkyl groups on primary amines[2]. However, 2-aminopyridine is a relatively poor nucleophile; its lone pair is delocalized into the electron-deficient pyridine ring. To drive the initial condensation, a mild Brønsted acid (such as acetic acid) is employed to activate the carbonyl carbon of pivalaldehyde[5].

Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent over sodium borohydride (NaBH₄) due to its superior chemoselectivity. NaBH(OAc)₃ selectively reduces the intermediate iminium ion without prematurely reducing the unreacted pivalaldehyde[1]. Furthermore, the massive steric bulk of the tert-butyl group in pivalaldehyde completely suppresses over-alkylation, ensuring a high-purity monoalkylated product[1],[2].

Step-by-Step Protocol
  • Imine Formation: Charge a flame-dried round-bottom flask with 2-aminopyridine (1.0 equiv) and pivalaldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze the condensation. Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control hydrogen evolution and manage the mild exotherm.

  • Completion & Workup: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude free base is typically >90% pure but can be filtered through a short silica plug (Hexanes/EtOAc) before salt formation.

ReductiveAmination A 2-Aminopyridine + Pivalaldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack (H+ cat.) C Iminium Ion B->C -H2O D N-Neopentylpyridin-2-amine (Free Base) C->D Hydride Transfer (NaBH(OAc)3)

Figure 1: Mechanism of reductive amination forming the neopentyl-pyridine linkage.

Route B: Buchwald-Hartwig Amination (The Catalytic Pathway)

Mechanistic Causality

The Buchwald-Hartwig amination couples aryl halides with amines via a Pd(0)/Pd(II) catalytic cycle[3]. When applied to 2-bromopyridine, a notorious challenge arises: the endocyclic pyridine nitrogen strongly coordinates to the palladium center, effectively "poisoning" the catalyst and halting the oxidative addition/reductive elimination cycle[6].

To mitigate this, sterically demanding, bidentate phosphine ligands such as BINAP or DPPF are mandatory[3],[4]. These ligands tightly bind the palladium center, creating a steric environment that prevents the pyridine nitrogen from displacing them[6]. Sodium tert-butoxide (NaOtBu) is utilized as a strong, non-nucleophilic base to facilitate the deprotonation of the amine-palladium complex, driving the formation of the Pd(II) amido complex prior to reductive elimination[3],[7].

Step-by-Step Protocol
  • Catalyst Preparation: In a glovebox or under a strict argon atmosphere, combine Pd(OAc)₂ (5 mol%) and BINAP (7.5 mol%) in anhydrous, degassed toluene. Stir for 15 minutes at room temperature to pre-form the active Pd(0)L₂ catalyst complex.

  • Reagent Addition: To the catalyst solution, add 2-bromopyridine (1.0 equiv), neopentylamine (1.2 equiv), and NaOtBu (1.5 equiv)[7],[4].

  • Coupling: Seal the reaction vessel and heat to 90–100 °C for 8–12 hours[6],[4]. Monitor the consumption of 2-bromopyridine via LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. This critical step removes precipitated palladium black and inorganic salts[4].

  • Purification: Concentrate the filtrate and purify via flash column chromatography (gradient of Hexanes/EtOAc) to yield the pure free base.

BuchwaldHartwig Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + 2-Bromopyridine AmineCoord Amine-Coordinated Complex OxAdd->AmineCoord + Neopentylamine Amido Pd(II) Amido Complex AmineCoord->Amido Base (NaOtBu) - HBr Amido->Pd0 Reductive Elimination Product N-Neopentylpyridin-2-amine Amido->Product Product Release

Figure 2: Buchwald-Hartwig catalytic cycle for 2-bromopyridine amination.

Hydrochloride Salt Formation & Isolation

Mechanistic Causality

Converting the free base to the hydrochloride salt drastically improves its physicochemical properties, specifically aqueous solubility and solid-state stability. In N-alkyl-2-aminopyridines, protonation occurs preferentially at the endocyclic pyridine nitrogen rather than the exocyclic amine. This regioselectivity is driven by the resonance stabilization of the resulting pyridinium cation, where the positive charge is delocalized onto the exocyclic nitrogen, forming an amidinium-like resonance structure.

Step-by-Step Protocol
  • Dissolution: Dissolve the purified N-(2,2-dimethylpropyl)pyridin-2-amine free base in a minimal volume of anhydrous 1,4-dioxane or diethyl ether.

  • Protonation: Cool the solution to 0 °C. Slowly add 4.0 M HCl in dioxane (1.05 equiv) dropwise under vigorous stirring. A crystalline white precipitate will begin to form immediately.

  • Crystallization: Stir the suspension for an additional 30 minutes at 0 °C to ensure complete precipitation and maximize yield.

  • Isolation: Filter the solid under vacuum using a Büchner funnel, wash the filter cake with cold anhydrous ether to remove any unreacted free base or trapped solvent, and dry under high vacuum at 40 °C to afford the target API.

SaltFormation FreeBase N-(2,2-dimethylpropyl) pyridin-2-amine Protonation Protonation at Pyridine Nitrogen FreeBase->Protonation + HCl (g) or HCl/Dioxane HClSalt Hydrochloride Salt (Target API) Protonation->HClSalt Crystallization

Figure 3: Hydrochloride salt formation and isolation workflow.

Quantitative Data & Route Comparison

To guide process chemistry decisions, the following table summarizes the operational parameters and efficiencies of the discussed synthetic routes (including SNAr as a baseline comparator).

Synthesis RouteTypical YieldReaction TempKey Reagents / CatalystsPrimary Challenge / Limitation
A: Reductive Amination 80–90%0 °C to 25 °CPivalaldehyde, NaBH(OAc)₃, AcOHRequires stoichiometric reducing agent; potential trace boron impurities.
B: Buchwald-Hartwig 65–85%90 °C to 110 °CPd(OAc)₂, BINAP, NaOtBuCatalyst poisoning by pyridine nitrogen[6]; requires stringent air-free technique.
C: SNAr (Baseline) 40–60%120 °C to 150 °C2-Fluoropyridine, K₂CO₃ / DIPEAHarsh thermal conditions; poor atom economy; limited to highly activated substrates.

Sources

A Technical Guide for the Preliminary In Vitro Toxicological Assessment of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride is a novel chemical entity belonging to the pyridine-amine class of compounds. As with any new molecule intended for potential therapeutic or industrial application, a thorough and early assessment of its toxicological profile is paramount. This guide provides a comprehensive, technically-grounded framework for conducting a preliminary in vitro toxicity evaluation. The described workflow is designed to generate critical, early-stage safety data, enabling informed decision-making in the development pipeline.

The core of this strategy is a tiered approach, beginning with broad assessments of cytotoxicity and progressing to more specific endpoints like genotoxicity and mechanism-of-action profiling. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating system of inquiry.

Phase 1: Foundational Cytotoxicity Assessment

Expertise & Experience: The initial step in any toxicological screen is to determine the concentration range at which the compound affects basic cellular viability. A compound that is highly cytotoxic at low concentrations may have limited therapeutic potential. We employ two complementary assays to measure different aspects of cell health: metabolic activity and membrane integrity. Using multiple cell lines, such as HepG2 (liver model), HEK293 (kidney model), and a relevant target cell line (if known), provides crucial data on whether the cytotoxicity is generalized or cell-type specific.

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

The MTT assay is a colorimetric method for assessing cell viability based on the enzymatic reduction of the MTT substrate by mitochondrial dehydrogenases in living cells.[1] This provides a measure of the metabolic activity of the cell population.

  • Step 1: Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Step 2: Compound Treatment: Prepare a serial dilution of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride. Remove the culture medium and add the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).[2]

  • Step 3: Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Step 4: MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Step 5: Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Step 6: Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Step 7: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).

2. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[2][3]

  • Step 1 & 2: Follow the same cell seeding and compound treatment protocol as the MTT assay.

  • Step 3: Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[2]

  • Step 4: LDH Reaction: Prepare and add the LDH reaction mixture to each well containing the supernatant, according to the manufacturer's instructions.

  • Step 5: Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[2]

  • Step 6: Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[2]

  • Step 7: Data Analysis: Calculate the percentage of cytotoxicity based on positive controls of fully lysed cells and determine the EC50 (half-maximal effective concentration).

Data Presentation

The quantitative data from these assays should be summarized in a clear, tabular format.

Cell LineAssayExposure Time (hr)IC50 / EC50 (µM)
HepG2MTT24Data
HepG2LDH24Data
HEK293MTT24Data
HEK293LDH24Data
Target CellMTT24Data
Target CellLDH24Data
Visualization: Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis start Start: Select Cell Lines (e.g., HepG2, HEK293) seed Seed Cells in 96-Well Plates start->seed treat Treat with Serial Dilutions of N-(2,2-dimethylpropyl)pyridin-2-amine HCl incubate Incubate for 24/48/72h treat->incubate assay_split Perform Parallel Assays incubate->assay_split mtt MTT Assay (Metabolic Activity) assay_split->mtt ldh LDH Assay (Membrane Integrity) assay_split->ldh read_mtt Read Absorbance (570 nm) mtt->read_mtt read_ldh Read Absorbance (490 nm) ldh->read_ldh analyze Calculate IC50 / EC50 Values read_mtt->analyze read_ldh->analyze Micronucleus_Principle cluster_cell cluster_genotoxin A Metaphase Cell (Chromosomes Align) B Anaphase Cell (Chromosomes Separate) A->B C Daughter Cells (Normal Nuclei) B->C D Metaphase Cell + Genotoxin E Anaphase Cell (Acentric Fragment) D->E F Binucleated Cell with Micronucleus E->F exp1 Acentric chromosome fragment lags behind E->exp1 exp2 Fragment forms a separate 'micronucleus' in the cytoplasm F->exp2

Caption: Formation of a micronucleus after genotoxic insult.

Phase 3: Mechanistic Insight and Off-Target Profiling

Expertise & Experience: If cytotoxicity is observed, the next logical step is to investigate the underlying mechanism. Apoptosis, or programmed cell death, is a common pathway. The Caspase-Glo 3/7 assay is a highly sensitive method to determine if cell death is occurring via the activation of executioner caspases 3 and 7. [4][5][6]Furthermore, for many amine-containing new chemical entities, off-target effects on cardiac ion channels are a significant safety concern. [7]Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to fatal cardiac arrhythmias. [7][8]Early assessment of hERG liability is therefore a critical step in de-risking a compound.

Experimental Protocols

1. Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. [4][9]

  • Step 1: Seed cells in a white-walled 96-well plate and treat with the compound as described for cytotoxicity assays.

  • Step 2: After incubation, add an equal volume of Caspase-Glo® 3/7 Reagent to each well. [6]This single reagent addition results in cell lysis and contains a substrate that produces a luminescent signal when cleaved by active caspase-3/7. [4]* Step 3: Mix briefly and incubate at room temperature for 1-2 hours.

  • Step 4: Measure luminescence using a plate-reading luminometer.

  • Step 5: A significant increase in the luminescent signal relative to the vehicle control indicates the induction of apoptosis.

2. hERG Inhibition Assay (Automated Patch Clamp)

Automated patch-clamp systems provide a higher throughput method for assessing compound effects on ion channel activity and are a standard in early safety screening. [10][11]

  • Step 1: Cell Line: Use a stable cell line expressing the hERG KCNH2 channel (e.g., HEK293 or CHO cells).

  • Step 2: Compound Application: Cells are captured on a planar patch-clamp chip. A specific voltage protocol is applied to elicit hERG currents.

  • Step 3: Data Acquisition: The baseline hERG current is recorded. The test compound is then perfused at multiple concentrations, and the effect on the hERG current is measured.

  • Step 4: Analysis: The percentage of channel inhibition is calculated for each concentration, and an IC50 value is determined. This value represents the concentration at which the compound inhibits 50% of the hERG channel activity.

Data Presentation

Summarize the mechanistic and off-target data in a table.

AssayEndpointResult (e.g., Fold Induction, IC50)
Caspase-Glo 3/7Apoptosis InductionData
hERG Patch ClampChannel InhibitionIC50 (µM)
Visualization: Integrated Toxicity Assessment Pathway

Decision_Pathway cluster_risk start Test Compound: N-(2,2-dimethylpropyl) pyridin-2-amine HCl phase1 Phase 1: Cytotoxicity (MTT/LDH Assays) start->phase1 decision1 Is IC50 < Threshold? phase1->decision1 phase2 Phase 2: Genotoxicity (Micronucleus Test) decision1->phase2 No outcome_high High Risk: Consider Termination or Redesign decision1->outcome_high Yes phase3 Phase 3: hERG Assay & Caspase Assay phase2->phase3 decision2 Genotoxic or hERG Positive? phase3->decision2 outcome_low Low Risk: Proceed with Development decision2->outcome_low No decision2->outcome_high Yes

Caption: Decision-making pathway based on tiered toxicity results.

Conclusion and Forward Look

This technical guide outlines a robust, multi-faceted strategy for the initial in vitro toxicological assessment of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride. By systematically evaluating cytotoxicity, genotoxicity, and key mechanistic endpoints, researchers can build a comprehensive preliminary safety profile. The data generated through this workflow are essential for identifying potential liabilities early in the development process, guiding further studies, and ultimately enabling a data-driven go/no-go decision for the compound.

References

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. PubMed.
  • From OECD guidelines to innovation: the future of genotoxicity testing. Genevolutn.
  • Caspase-Glo® 3/7 Assay Protocol. Promega.
  • Effect of the metabolic capacity in rat liver S9 on the positive results of in vitro micronucleus tests. J-Stage.
  • Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mut
  • Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG (Human Ether-à-go-go-Related Gene) Channel–Drug Binding Kinetics and Multichannel Pharmacology.
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applic
  • Herg Assay Services. Reaction Biology.
  • Revision of OECD guidelines for genotoxicity:... Mutagenesis.
  • In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. PubMed.
  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment.
  • Caspase-Glo® 3/7 Assay System. Promega.
  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD.
  • Effect of the metabolic capacity in rat liver S9 on the positive results of in vitro micronucleus tests. Sci-Hub.
  • In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. CiNii Research.
  • CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Sartorius.
  • MTT assay protocol. Abcam.
  • In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. Benchchem.
  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence Optimized for Flow Cytometry.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • Dynamic hERG models enhance cardiac safety assessment. Nanion Technologies.
  • Electrophysiological Evaluation of Cardiac Ion Channels: Specializing in hERG, Nav1.5, and Cav1.
  • hERG toxicity assessment: Useful guidelines for drug design. PubMed.
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.

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Methodological & Application

Application Notes and Protocols for N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Pyridin-2-amine Derivative

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride is a synthetic compound featuring a pyridin-2-amine core. The pyridine ring and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the backbone of numerous natural products and clinically approved drugs with a wide spectrum of biological activities, including antimicrobial, antiviral, and neurological applications.[1][][3] The unique structural attributes of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride, specifically the bulky, hydrophobic neopentyl group, suggest the potential for novel interactions with biological targets.

This guide provides detailed protocols for two distinct in vitro assays to facilitate the initial characterization of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride's bioactivity. These assays have been selected based on the known activities of other pyridin-2-amine derivatives and represent two diverse and therapeutically relevant areas: neurodegenerative disease and infectious disease. The first protocol details an acetylcholinesterase (AChE) inhibition assay, a key target in Alzheimer's disease research.[4] The second protocol outlines an assay to determine the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, targeting the essential mycolic acid transporter MmpL3.[5][6]

Application Note 1: Evaluation of Acetylcholinesterase (AChE) Inhibitory Activity

Scientific Rationale

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[7] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4] Many known AChE inhibitors possess aromatic and nitrogen-containing heterocyclic structures. Given that some pyridine derivatives have been identified as cholinesterase inhibitors, it is plausible that N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride may exhibit similar activity.

The following protocol is based on the well-established Ellman's method, a colorimetric assay that is simple, sensitive, and suitable for high-throughput screening.[8][9][10][11] The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm.[9]

Experimental Workflow for AChE Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis reagents Prepare Reagents: - Assay Buffer - AChE Solution - DTNB Solution - Substrate Solution add_reagents Add to wells: 1. Assay Buffer 2. Test Compound/Control 3. AChE Solution reagents->add_reagents compound Prepare N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride (Serial Dilutions) compound->add_reagents preincubate Pre-incubate for 10 min at 25°C add_reagents->preincubate add_substrate Initiate reaction by adding Substrate Solution preincubate->add_substrate incubate Incubate for 10 min at 25°C add_substrate->incubate read_absorbance Measure Absorbance at 412 nm incubate->read_absorbance calculate Calculate % Inhibition and IC50 read_absorbance->calculate

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Detailed Protocol: Colorimetric AChE Inhibition Assay

Materials:

  • N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Positive control (e.g., Donepezil or Physostigmine)

Procedure:

  • Reagent Preparation:

    • AChE Solution (1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0).

    • DTNB Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0).

    • ATCI Solution (14 mM): Dissolve ATCI in deionized water. Prepare this solution fresh.

    • Test Compound Stock Solution: Prepare a stock solution of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride in an appropriate solvent (e.g., DMSO). Prepare serial dilutions to be tested.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL ATCI + 10 µL DTNB

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL ATCI + 10 µL DTNB + 10 µL solvent (same as test compound)

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL ATCI + 10 µL DTNB + 10 µL of each dilution of the test compound.

    • Positive Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL ATCI + 10 µL DTNB + 10 µL of positive control inhibitor.

  • Assay Protocol: a. To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0). b. Add 10 µL of the test compound dilution (or solvent for control). c. Add 10 µL of the AChE solution (1 U/mL). d. Incubate the plate for 10 minutes at 25°C.[8] e. Add 10 µL of 10 mM DTNB to each well. f. Initiate the reaction by adding 10 µL of 14 mM ATCI.[8] g. Shake the plate for 1 minute. h. Incubate for 10 minutes at 25°C. i. Measure the absorbance at 412 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

    • Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Hypothetical Data Presentation
CompoundIC50 (µM)
N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride15.8
Donepezil (Positive Control)0.025

Note: The IC50 value presented is hypothetical and should be determined experimentally.

Application Note 2: Antitubercular Activity via MmpL3 Inhibition

Scientific Rationale

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and impermeable cell wall rich in mycolic acids.[12] The transport of these mycolic acids is essential for the viability of the bacterium.[13] Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter responsible for the export of trehalose monomycolate (TMM), a precursor of mycolic acids, across the cytoplasmic membrane.[5][14] Inhibition of MmpL3 leads to the accumulation of TMM and ultimately cell death, making it a promising target for novel antitubercular drugs.[13][15] Several compounds with diverse chemical structures, including some with pyridine moieties, have been identified as MmpL3 inhibitors.[16]

The Resazurin Microtiter Assay (REMA) is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[6] This assay utilizes the blue indicator dye resazurin, which is reduced to the pink-colored resorufin by metabolically active cells. A lack of color change indicates inhibition of bacterial growth.[6]

MmpL3-Mediated Mycolic Acid Transport and Inhibition

G cluster_pathway Mycolic Acid Transport Pathway cluster_inhibition Inhibition cytoplasm Cytoplasm periplasm Periplasm tmm_synthesis TMM Synthesis mmpl3 MmpL3 Transporter tmm_synthesis->mmpl3 TMM tmm_transport TMM Transport mmpl3->tmm_transport H+ gradient mycolic_acid_incorporation Mycolic Acid Incorporation into Cell Wall tmm_transport->mycolic_acid_incorporation inhibitor N-(2,2-dimethylpropyl) pyridin-2-amine hydrochloride inhibitor->mmpl3 Inhibits

Caption: Inhibition of MmpL3-mediated mycolic acid transport.

Detailed Protocol: Resazurin Microtiter Assay (REMA)

Materials:

  • N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile 96-well microtiter plates

  • Positive control (e.g., Isoniazid or Rifampicin)

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment

Procedure:

  • Mtb Culture Preparation:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.

  • Compound Dilution:

    • In a 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells except the first column.

    • Add 200 µL of the test compound at the highest desired concentration to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted Mtb culture to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and achieve a final bacterial concentration of approximately 5 x 10^4 CFU/mL.[6]

    • Include a drug-free control (bacteria only) and a sterile control (broth only).

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.[6]

  • Resazurin Addition and Reading:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Incubate for an additional 16-24 hours at 37°C.[6]

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • Data Analysis:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[6]

Hypothetical Data Presentation
CompoundMIC (µg/mL)
N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride8
Isoniazid (Positive Control)0.05

Note: The MIC value presented is hypothetical and should be determined experimentally.

Data Interpretation and Future Directions

The results from these two assays will provide initial insights into the potential bioactivity of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride.

  • AChE Inhibition: An IC50 value in the low micromolar or nanomolar range would suggest that the compound is a potent inhibitor of acetylcholinesterase and warrants further investigation for its potential in neurodegenerative disease models. Subsequent studies could include determining the mode of inhibition (e.g., competitive, non-competitive) and assessing its selectivity against other cholinesterases like butyrylcholinesterase.

  • Antitubercular Activity: A low MIC value against M. tuberculosis would indicate promising antibacterial activity. To confirm that the activity is due to MmpL3 inhibition, further assays could be performed, such as monitoring the accumulation of TMM in treated cells or generating and sequencing resistant mutants to identify mutations in the mmpL3 gene.[5][15]

These initial in vitro screens are crucial first steps in the drug discovery process, providing the foundational data needed to guide further optimization and characterization of novel bioactive compounds like N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride.

References

  • Belardinelli, J. M., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(8), 1390-1402. Available from: [Link]

  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(15), e4487. Available from: [Link]

  • Chen, X., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1683, 161-171. Available from: [Link]

  • Go, M. L., et al. (2020). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. Antimicrobial Agents and Chemotherapy, 64(5), e02324-19. Available from: [Link]

  • Xu, J., et al. (2017). MmpL3 is the flippase for mycolic acids in mycobacteria. Proceedings of the National Academy of Sciences, 114(28), 7452-7457. Available from: [Link]

  • Trevitt, J. T., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience, 16, 1032808. Available from: [Link]

  • La Rosa, V., et al. (2016). Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro. Antimicrobial Agents and Chemotherapy, 60(9), 5679-5682. Available from: [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Available from: [Link]

  • Dias, M. C., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Evidence-Based Complementary and Alternative Medicine, 2020, 8871932. Available from: [Link]

  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. Available from: [Link]

  • Singh, D. B., et al. (2022). Discovery of Novel Acetylcholinesterase Inhibitors by Virtual Screening, In Vitro Screening, and Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 62(5), 1198-1210. Available from: [Link]

  • Koulgi, S. A., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 584-593. Available from: [Link]

  • Adewusi, E. A., et al. (2014). In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. PLoS ONE, 9(1), e86824. Available from: [Link]

  • CSU STRATA. (2019). MmpL3 Inhibitor Screening Assays. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. European Journal of Medicinal Chemistry, 244, 114841. Available from: [Link]

  • ResearchGate. (n.d.). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Available from: [Link]

  • Le, N. H., et al. (2024). Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations. ACS Omega, 9(11), 13131-13147. Available from: [Link]

  • Remuinan, M. J., et al. (2021). Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for tuberculosis and non-tuberculous mycobacterial infections. Expert Opinion on Drug Discovery, 16(11), 1351-1367. Available from: [Link]

  • Cullen, E., et al. (2021). Molecular Mechanisms of MmpL3 Function and Inhibition. Microorganisms, 9(3), 639. Available from: [Link]

Sources

Application Note: Advanced Chromatographic Separation of N-(2,2-dimethylpropyl)pyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The reliable quantitation and impurity profiling of basic pharmaceutical compounds require a deep understanding of analyte-stationary phase interactions. N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride presents a unique chromatographic challenge. Structurally, it consists of a pyridine ring substituted at the 2-position with a sterically hindered neopentyl (2,2-dimethylpropyl) secondary amine.

Supplied as a hydrochloride salt, this molecule readily dissociates in aqueous media. The 2-aminopyridine moiety (estimated pKa ~6.8) is fully protonated at acidic to neutral pH, yielding a positively charged organic cation. While the bulky neopentyl group provides significant hydrophobic character driving reversed-phase retention, the basic nitrogen atoms are highly susceptible to secondary interactions with residual silanols on traditional silica-based columns. This phenomenon—where protonated bases undergo cation-exchange with deprotonated, negatively charged silanols—is the primary cause of severe peak tailing and poor mass loadability in basic drug analysis[1].

To achieve a self-validating, robust separation, we must engineer a method that actively suppresses these secondary interactions while leveraging the molecule's hydrophobicity for selectivity.

Mechanistic Separation Strategy

As an application scientist, method development cannot rely on trial and error; it must be driven by physicochemical causality. To mitigate silanol-driven tailing for this specific basic analyte, two logical pathways exist:

  • High-pH Neutralization (The BEH Approach): Elevating the mobile phase pH to ~10.0 deprotonates the basic nitrogens, neutralizing the molecule. This eliminates cation-exchange interactions entirely. However, high-pH methods require specialized Ethylene Bridged Hybrid (BEH) columns to prevent silica dissolution and are often less compatible with positive-ion mode electrospray ionization (ESI+) mass spectrometry.

  • Electrostatic Repulsion (The CSH Approach): Operating at a low pH (2.5–3.0) ensures the analyte remains fully protonated. By utilizing Charged Surface Hybrid (CSH) technology, a reproducible, low-level positive charge is introduced to the stationary phase surface. This creates an electrostatic repulsion field that blocks the basic analyte from accessing residual silanols, yielding exceptionally sharp peaks and high loadability without sacrificing MS compatibility[2][3].

For N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride, the CSH low-pH approach is the superior choice . It maintains the analyte in its native, highly soluble ionized state while delivering optimal peak symmetry.

Method Development Workflow

ChromatographyLogic Target Target Analyte: N-(2,2-dimethylpropyl)pyridin-2-amine HCl PhysicoChem Physicochemical Profiling Basic pKa ~6.8 | Hydrophobic Neopentyl Group Target->PhysicoChem Challenge Chromatographic Challenge: Severe Peak Tailing via Silanol Cation-Exchange PhysicoChem->Challenge PathA Strategy A: Low pH (2.5) Charged Surface Hybrid (CSH) Challenge->PathA Acidic Mobile Phase PathB Strategy B: High pH (10.0) Ethylene Bridged Hybrid (BEH) Challenge->PathB Basic Mobile Phase MechA Analyte: Protonated (+) Surface: Protonated (+) Result: Electrostatic Repulsion PathA->MechA MechB Analyte: Neutralized (0) Surface: Deprotonated (-) Result: Hydrophobic Partitioning Only PathB->MechB Outcome Optimized Separation: Symmetrical Peaks & High Mass Loadability MechA->Outcome MechB->Outcome

Workflow detailing the method development logic for basic analytes to mitigate silanol interactions.

Experimental Protocols

A robust protocol must be a self-validating system. The following methodology controls for solvent-mismatch effects, thermal gradients, and ionization states.

Reagents and Materials Preparation
  • Column: Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm. (Causality: The trifunctional C18 ligand provides necessary hydrophobic retention for the neopentyl group, while the CSH base particle repels the protonated pyridine ring[4]).

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (FA) in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B (Organic): 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.

  • Sample Diluent: 95:5 Water:Acetonitrile (v/v). (Causality: Injecting a highly organic sample plug into a highly aqueous initial mobile phase causes the analyte to precipitate or "smear" at the column head before mixing occurs. Matching the diluent to the initial gradient conditions prevents injection-induced peak distortion).

Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Methanol to ensure complete solubilization of the hydrophobic neopentyl moiety, then dilute to volume with LC-MS grade Water.

  • Working Standard (0.1 mg/mL): Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask. Dilute to volume with the Sample Diluent (95:5 Water:Acetonitrile). Vortex for 30 seconds.

  • Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to account for membrane adsorption.

Chromatographic Conditions

Table 1: Instrument Parameters

ParameterSettingRationale
Flow Rate 0.4 mL/minOptimizes the van Deemter curve for 2.5 µm particles, ensuring efficient mass transfer.
Injection Volume 2.0 µLPrevents volume overloading on a narrow-bore (2.1 mm) column.
Column Temperature 40°CReduces mobile phase viscosity, lowering system backpressure and improving peak sharpness.
Autosampler Temp 5°CPrevents thermal degradation of the standard over long sequences.
Detection (UV) 254 nm / 280 nmCaptures the strong chromophore of the pyridine ring[5].

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial (Hold for focusing)
1.095.05.06 (Linear)
6.040.060.06 (Linear)
7.010.090.06 (Column Wash)
8.510.090.06 (Hold Wash)
8.695.05.06 (Re-equilibration)
12.095.05.06 (End)
System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own performance. Inject the Working Standard (0.1 mg/mL) in five replicates. The system is deemed suitable only if the criteria in Table 3 are met.

Table 3: System Suitability Validation Criteria

MetricAcceptance CriteriaImplication of Failure
Retention Time RSD ≤ 1.0%Indicates pump cavitation, leaks, or incomplete column equilibration.
Peak Area RSD ≤ 2.0%Suggests autosampler variability or air bubbles in the syringe.
Tailing Factor (USP) ≤ 1.5Values > 1.5 indicate active silanol interactions; column may be degraded.
Theoretical Plates (N) ≥ 10,000Low efficiency suggests column voiding or extra-column band broadening.

Troubleshooting & Optimization Insights

Even with CSH technology, highly basic analytes can sometimes exhibit residual tailing depending on the specific matrix or column age. If the USP Tailing Factor exceeds 1.5 during SST:

  • Shift from Formic Acid to Trifluoroacetic Acid (TFA): Formic acid is a weak acid and may not provide sufficient ionic strength to fully mask active sites. Replacing 0.1% FA with 0.05% - 0.1% TFA in both mobile phases introduces a strong ion-pairing agent. TFA lowers the pH to ~2.0 (neutralizing virtually all silanols) and ion-pairs with the positively charged basic analyte, forming a neutral, hydrophobic complex that partitions cleanly into the stationary phase without secondary interactions[1].

  • Adjusting Selectivity: If structurally similar impurities (e.g., des-methyl variants of the neopentyl group) co-elute, switch the stationary phase from CSH C18 to CSH Phenyl-Hexyl. The Phenyl-Hexyl ligand introduces pi-pi interactions with the pyridine ring, offering an orthogonal separation mechanism while maintaining the beneficial positive surface charge[3].

References

  • Waters Knowledge Base. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122." Waters Corporation. URL:[Link]

  • Waters Product Documentation. "XSelect CSH & HSS Columns: Improving selectivity, peak shape, and retentivity in methods development." Waters Corporation. URL:[Link]

  • Journal of Chromatography A. "Overloading study of basic compounds with a positively charged C18 column in liquid chromatography." ScienceDirect / PubMed. URL:[Link]

  • Waters Application Notes. "Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology." Waters Corporation. URL:[Link]

  • Helix Chromatography. "Application Notes: Learn to Read Between the Chromatography Peaks (Separation of basic hydrophilic compounds)." Helix Chromatography. URL: [Link]

Sources

Troubleshooting & Optimization

improving reaction yield in N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis and scale-up of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride (commonly referred to as N-neopentylpyridin-2-amine HCl).

Due to the extreme steric bulk of the neopentyl group and the deactivated nature of the 2-aminopyridine nucleophile, standard amine synthesis protocols frequently result in low yields, stalled reactions, or isolation failures[1]. This guide synthesizes field-proven methodologies to overcome these specific mechanistic hurdles.

📊 Synthetic Route Comparison Data

Before troubleshooting, ensure you have selected the optimal synthetic route for your scale and available equipment.

Synthetic RouteKey ReagentsTypical YieldPrimary Failure ModeScalability & Cost
Reductive Amination Pivaldehyde, 2-Aminopyridine, Ti(OiPr)₄, NaBH₄35% – 55%Incomplete imine formation due to sterics.High Scalability , Low Cost. Best for early discovery.
Buchwald-Hartwig 2-Bromopyridine, Neopentylamine, Pd-G3, tBuBrettPhos75% – 90%Sluggish reductive elimination; catalyst death.Medium Scalability , High Cost (Pd/Ligand). Best for high yield.
SₙAr (Nucleophilic) 2-Fluoropyridine, Neopentylamine, K₂CO₃, DMSO40% – 60%Requires extreme heat (>140 °C); degradation.Low Scalability , Medium Cost. Avoid unless necessary.

🛠️ Troubleshooting FAQs & Methodologies

Q1: Why is the yield of my reductive amination between 2-aminopyridine and pivaldehyde consistently below 20%?

The Mechanistic Root Cause: You are battling a dual electronic-steric problem. First, the lone pair on the exocyclic nitrogen of 2-aminopyridine is delocalized into the electron-deficient pyridine ring, making it a remarkably poor nucleophile. Second, pivaldehyde features an alpha-quaternary carbon (tert-butyl group), creating massive steric hindrance. Standard conditions (e.g., stirring with NaBH(OAc)₃ in dichloroethane) fail because the transient imine intermediate never forms in sufficient concentrations.

The Solution: You must force the equilibrium of the imine formation using a strong Lewis acid that also acts as a water scavenger, such as Titanium(IV) isopropoxide (Ti(OiPr)₄) or Titanium(IV) ethoxide[2]. Only after the imine is fully formed should the reducing agent be introduced.

ReductiveAmination A 2-Aminopyridine + Pivaldehyde B Ti(OiPr)4 Lewis Acid Activation A->B C Sterically Hindered Imine Intermediate B->C - H2O / - iPrOH D NaBH4 or NaBH3CN Reduction C->D E Free Base Amine D->E

Fig 1: Titanium-mediated reductive amination pathway overcoming steric barriers.

Validated Protocol: Ti-Mediated Reductive Amination

  • Imine Formation: In an oven-dried flask under N₂, dissolve 2-aminopyridine (1.0 equiv) and pivaldehyde (1.2 equiv) in anhydrous THF (0.5 M). Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature.

  • Heating: Stir the yellow solution at 60 °C for 12–16 hours. Do not proceed to reduction until imine formation is confirmed by ¹H NMR (look for the imine C-H proton ~8.0 ppm).

  • Reduction: Cool the mixture to 0 °C. Add anhydrous ethanol (equal volume to THF), followed by the portion-wise addition of NaBH₄ (1.5 equiv).

  • Workup: Stir for 2 hours at room temperature. Quench by slowly adding water or 1M NaOH (this will precipitate TiO₂ as a thick white solid). Filter the suspension through a pad of Celite, wash thoroughly with EtOAc, and concentrate the filtrate.

Q2: I am using a Buchwald-Hartwig cross-coupling route, but the reaction stalls with unreacted 2-bromopyridine. How do I fix this?

The Mechanistic Root Cause: While neopentylamine lacks β-hydrogens (which fortunately prevents β-hydride elimination side-reactions), its massive steric bulk severely impedes the final step of the catalytic cycle: reductive elimination [3]. If the palladium center is too crowded, or if the ligand does not possess the correct bite angle to force the aryl and amido groups together, the Pd(II) intermediate stalls and eventually decomposes to inactive Pd black.

The Solution: Switch to a highly sterically demanding, electron-rich biaryl phosphine ligand designed specifically for primary amines, such as BrettPhos or tBuBrettPhos . Pairing this with a third-generation palladium precatalyst (Pd-G3) ensures rapid generation of the active monoligated Pd(0) species[3].

BuchwaldHartwig Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (2-Bromopyridine) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)Br Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination (Neopentylamine + NaOtBu) PdII_Ar->AmineCoord PdII_Amido L-Pd(II)(Ar)(NHR) Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (Driven by tBuBrettPhos) PdII_Amido->RedElim Rate Limiting Step RedElim->Pd0 Regenerates Pd(0) Product N-Neopentylpyridin-2-amine RedElim->Product

Fig 2: Buchwald-Hartwig catalytic cycle highlighting the rate-limiting reductive elimination.

Validated Protocol: Palladium-Catalyzed Amination

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 2-bromopyridine (1.0 equiv), tBuBrettPhos-Pd-G3 (2 mol%), and NaOtBu (1.5 equiv).

  • Solvent & Amine: Add anhydrous toluene (0.2 M) followed by neopentylamine (1.2 equiv). Seal the vial.

  • Reaction: Heat the mixture at 90 °C for 4–6 hours. The solution should transition from a pale yellow to a deep red/brown.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica gel to remove palladium residues and salts before chromatography.

Q3: My final hydrochloride salt is a gummy, hygroscopic oil instead of a free-flowing powder. How do I achieve clean crystallization?

The Mechanistic Root Cause: This is a classic stoichiometry and solvent issue. N-neopentylpyridin-2-amine has multiple basic sites. If you use an excess of aqueous HCl, you risk protonating both the exocyclic amine and the pyridine nitrogen, forming a transient dihydrochloride or a hydrate that "oils out" of solution. Water is the enemy of clean salt formation for bulky lipophilic amines.

The Solution: Utilize strictly anhydrous conditions and an anti-solvent precipitation strategy. Using exactly 1.05 equivalents of anhydrous HCl in dioxane prevents over-protonation.

Validated Protocol: Anhydrous HCl Salt Formation

  • Dissolution: Dissolve the purified N-neopentylpyridin-2-amine free base in a minimal amount of anhydrous Methyl tert-butyl ether (MTBE) or diethyl ether (approx. 5 mL/gram of amine).

  • Cooling: Chill the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Salt Formation: Slowly add 1.05 equivalents of a standardized solution of HCl in dioxane (e.g., 4.0 M). A white precipitate should form immediately upon addition.

  • Aging & Isolation: Stir the resulting slurry at 0 °C for 30 minutes to allow the crystal lattice to mature. Filter the solid rapidly on a Büchner funnel, wash with cold anhydrous MTBE, and dry under high vacuum at 40 °C for 12 hours.

📚 References

  • Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. ACS Publications.[Link]

  • Valentini et al. Supplemental Material 1 Multi-Coloured Sequential... bioRxiv.[Link]

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry.[Link]

Sources

Technical Support Center: Stability and Storage of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to preventing the oxidation of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride during storage.

As a Senior Application Scientist, this guide synthesizes our extensive experience with pyridine-based chemical entities to provide you with a robust framework for ensuring the long-term stability of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride. Oxidation is a primary degradation pathway for this and related molecules, and its prevention is critical for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride, and why is it susceptible to oxidation?

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride is a substituted 2-aminopyridine derivative. Its susceptibility to oxidation stems from two primary structural features:

  • The Pyridine Ring Nitrogen: The lone pair of electrons on the nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide. This is a common metabolic and chemical degradation pathway for pyridine derivatives[1][2][3][4].

  • The Exocyclic Amino Group: The secondary amine group attached to the pyridine ring is also a potential site for oxidative degradation, a known vulnerability in aromatic amines[5].

The hydrochloride salt form generally enhances stability by protonating the basic nitrogens, which reduces their nucleophilicity and susceptibility to oxidation. However, this salt is often hygroscopic, and the absorption of atmospheric moisture can create an environment conducive to degradation[6].

Q2: What are the visible signs of oxidation or degradation?

The most common sign of degradation is a change in appearance.

  • Color Change: Pure N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride should be a white to off-white crystalline solid. A shift to yellow, tan, or brown coloration is a strong indicator of oxidation and the formation of chromophoric byproducts.

  • Physical State: Increased clumping or the appearance of a viscous liquid suggests the absorption of water, which can accelerate degradation[6].

Q3: What are the ideal short-term and long-term storage conditions?

Based on supplier recommendations for similar amine hydrochloride salts and best laboratory practices, the following conditions are advised:

  • Short-Term (days to weeks): Store at 2-8°C in a tightly sealed container, preferably within a desiccator to protect from moisture[7].

  • Long-Term (months to years): For optimal stability, store at -20°C[7][8][9][10]. The container must be tightly sealed and desiccated. Before opening, the container must be allowed to warm completely to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

Troubleshooting Guide: Degradation Issues

Problem / Observation Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) of Solid 1. Oxygen Exposure: The container was not properly sealed or was stored in an oxygen-rich environment. 2. Moisture Absorption: The compound is hygroscopic; exposure to humidity has occurred. 3. Light Exposure: Photolytic degradation can occur in some pyridine derivatives[5].1. Discard the discolored material for critical applications. 2. Repackage fresh material under an inert atmosphere (see Protocol 1). 3. Store in an amber vial inside a desiccator at -20°C.
New Impurity Peaks in HPLC/LC-MS Analysis 1. Oxidation: Formation of N-oxides or other degradation products. 2. Hydrolysis: If stored improperly in solution.1. Confirm the mass of the new peak(s). An increase of +16 amu often corresponds to N-oxide formation. 2. Perform a forced degradation study (see Protocol 3) to confirm impurity identities. 3. Review storage and handling procedures for both solid and stock solutions.
Inconsistent Results in Biological/Chemical Assays 1. Reduced Purity: A lower concentration of the active parent compound due to degradation. 2. Interference from Byproducts: Degradation products may have their own, unintended activity or inhibitory effects.1. Re-qualify the material's purity using a validated analytical method (see Protocol 2). 2. Prepare fresh stock solutions from a new, properly stored vial of the compound for every experiment. 3. Always use stock solutions within their validated stability window.

Core Scientific Concepts & Explanations

The Mechanism of 2-Aminopyridine Oxidation

The primary oxidative threat to N-(2,2-dimethylpropyl)pyridin-2-amine is the oxidation of the pyridine ring nitrogen to an N-oxide. This process can be initiated by atmospheric oxygen, especially in the presence of trace metal ions, light, or peroxides which can act as catalysts[11][12].

OxidationMechanism cluster_legend Legend Parent N-(2,2-dimethylpropyl) pyridin-2-amine Oxidant [O] (O₂, H₂O₂, Trace Metals) Parent->Oxidant N_Oxide Pyridine N-Oxide Derivative (+16 amu) Oxidant->N_Oxide Primary Pathway Other Other Degradants (e.g., ring opening, amine oxidation) Oxidant->Other Secondary Pathways L1 Reactant L2 Major Product L3 Minor Products

Caption: Potential oxidation pathways for N-(2,2-dimethylpropyl)pyridin-2-amine.

Choosing a Protective Strategy: Inert Atmosphere vs. Antioxidants

A decision on the appropriate protective strategy depends on the intended storage duration and frequency of use.

StorageDecisionTree Start Start: New Compound Vial Duration Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm Short LongTerm > 1 Month Duration->LongTerm Long Access Frequent Access Required? YesAccess Yes Access->YesAccess Yes NoAccess No Access->NoAccess No Result1 Store at 2-8°C in Desiccator ShortTerm->Result1 LongTerm->Access Result2 Aliquot under Inert Gas (Protocol 1) Store at -20°C in Desiccator YesAccess->Result2 Result3 Store Bulk at -20°C under Inert Gas NoAccess->Result3

Caption: Decision tree for selecting the appropriate storage strategy.

For solution-based storage, the addition of an antioxidant may be considered. Antioxidants work by being more readily oxidized than the drug substance, thereby sacrificing themselves to protect it[11][13]. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are effective radical scavengers[12][13]. However, their use must be validated to ensure no interference with downstream applications.

Experimental Protocols

Protocol 1: Aliquoting and Inert Atmosphere Storage

This protocol minimizes exposure to atmospheric oxygen and moisture, which is crucial for long-term stability.

Materials:

  • N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

  • Glovebox or glove bag with a high-purity inert gas supply (Argon or Nitrogen)

  • Pre-dried amber glass vials with PTFE-lined screw caps

  • Antistatic weigh paper or weigh boat

  • Spatulas

  • Analytical balance (inside the glovebox if possible)

  • Labels and permanent marker

Procedure:

  • Preparation: Place all necessary materials (vials, caps, spatulas, etc.) into the glovebox antechamber. Purge the antechamber with the inert gas for at least 15 minutes.

  • Inert Environment: Transfer the materials into the main glovebox chamber. Ensure the oxygen level in the glovebox is below 50 ppm.

  • Equilibration: Allow the container of the amine hydrochloride to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Weighing & Aliquoting: Carefully weigh the desired amount of the compound into each pre-labeled amber vial. Work efficiently to minimize the time the bulk container is open.

  • Sealing: Tightly seal each vial with a PTFE-lined cap.

  • Secondary Containment: Place the sealed aliquots into a larger, sealable container that includes a desiccant.

  • Storage: Remove the secondary container from the glovebox and immediately place it in a -20°C freezer.

Protocol 2: HPLC-UV Method for Purity Assessment

This method provides a baseline for detecting the formation of oxidative impurities.

Instrumentation & Columns:

  • HPLC System: A standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 x 3.0 mm)[14].

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C[14]

  • Detection Wavelength: 254 nm and 280 nm

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

Sample Preparation:

  • Prepare a stock solution of the compound in 50:50 Water/Methanol at 1 mg/mL.

  • Dilute this stock solution to a working concentration of ~50 µg/mL using the same diluent.

Analysis:

  • A pure sample should show a single major peak. Oxidative impurities, such as the N-oxide, are typically more polar and will elute earlier than the parent compound.

  • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 3: Forced Degradation Study (Oxidative Stress)

This study helps to identify potential degradation products, confirming what to look for during routine analysis.

Procedure:

  • Prepare a 1 mg/mL solution of the compound in 50:50 Water/Methanol.

  • Transfer 1 mL of this solution into a clean vial.

  • Add 100 µL of 3% hydrogen peroxide (H₂O₂).

  • Gently mix and let the solution stand at room temperature, protected from light, for 24 hours.

  • Analyze the "stressed" sample using the HPLC-UV method described in Protocol 2 alongside a control sample (without H₂O₂).

  • Expected Outcome: The chromatogram of the stressed sample will likely show a decrease in the parent peak area and the appearance of one or more new peaks, one of which may correspond to the N-oxide derivative. This provides a reference for identifying degradation in aged samples.

References

  • Pharmaceutical Antioxidants. Slideshare.
  • SAFETY DATA SHEET - TCO-amine HCl salt. Sigma-Aldrich.
  • An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.
  • TCO-amine HCl salt | CAS#N/A. MedKoo Biosciences.
  • Rational use of antioxidants in solid oral pharmaceutical prepar
  • Antioxidants.
  • Pharmaceutical Compounds With Antioxidant Properties. Books.
  • Engineering Antioxidants with Pharmacological Applic
  • Analytical methods used to quantify amine oxidation.
  • TCO, AMINE, HCL SALT DESCRIPTION SPECIFIC
  • TCO-amine HCl salt. CD BioSciences.
  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.
  • Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board.
  • Rapid identification and quantification of 27 primary arom
  • Analytical methods applied to the determination of heterocyclic arom
  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROM
  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • Fluorescent Properties Study of 2-AminoPyridine Deriv
  • 2-Aminopyridine. PubChem.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • Catalyst-free and selective oxidation of pyridine derivatives and tertiary amines to corresponding N-oxides with 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane.
  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI.
  • Recent trends in the chemistry of pyridine N-oxides.
  • Pyridine N-oxide deriv

Sources

Technical Support Center: Optimizing HPLC Retention Time for N-(2,2-dimethylpropyl)pyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting high-performance liquid chromatography (HPLC) methods for N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride .

Because this molecule features a highly basic 2-aminopyridine core coupled with a bulky, hydrophobic neopentyl (2,2-dimethylpropyl) group, it presents unique chromatographic challenges. As a hydrochloride salt, it dissociates in solution; therefore, its retention and peak shape are entirely dictated by the mobile phase pH, buffer capacity, and the mitigation of secondary silanol interactions.

Part 1: Diagnostic Workflow for Retention Time Shifts

Before adjusting method parameters, you must classify the nature of your retention time (RT) shift. Use the diagnostic logic tree below to isolate hardware failures from chemical incompatibilities.

RTTroubleshooting A Retention Time (RT) Shift Detected B1 Steady Drift (Increasing/Decreasing) A->B1 B2 Random Jitter (Fluctuating) A->B2 B3 Abrupt Step Change A->B3 C1 Stationary Phase Loss or Poor Equilibration B1->C1 C2 Temperature Swings (1°C = 1-2% RT shift) B2->C2 C3 Pump Proportioning Error or Flow Rate Fluctuation B2->C3 C4 Air Bubble in Pump or System Leak B3->C4 C5 New Mobile Phase Prep (1% error = 10% RT shift) B3->C5

Diagnostic workflow for identifying the root cause of HPLC retention time shifts.

Part 2: Troubleshooting Guides & FAQs

Q1: My retention time is steadily decreasing over multiple injections. What is causing this drift?

A: For basic compounds, a steady decrease in retention time (drift) typically indicates insufficient column conditioning or stationary phase degradation. If you are operating at a highly acidic pH (< 2.5) to protonate the pyridine nitrogen, the silica matrix's bonded phase can slowly hydrolyze, stripping away the C18 ligands. Alternatively, if the column isn't fully equilibrated with your buffer, the stationary phase's surface charge will dynamically change during the run.

  • The Fix: Ensure the column is flushed with at least 10–20 column volumes of the mobile phase before your first injection. If degradation is suspected, switch to an Ethylene Bridged Hybrid (BEH) column, which is designed to withstand extreme pH environments.

Q2: The retention time jitters randomly from run to run. How do I stabilize it?

A: Random jitter is almost always a hardware or environmental issue. For a molecule with a bulky hydrophobic neopentyl group, retention relies heavily on thermodynamic partitioning.

  • Temperature Fluctuations: A mere 1 °C change in column temperature can shift retention times by 1–2%[1].

  • Mobile Phase Mixing Errors: In reversed-phase chromatography, an error of just 1% in the organic solvent fraction can alter the retention time by 5% to 15%[2].

  • The Fix: Utilize a column oven set at least 5 °C above ambient room temperature (e.g., 35 °C or 40 °C) to isolate the separation from laboratory HVAC swings. Prepare your mobile phases gravimetrically rather than volumetrically to eliminate pump proportioning valve errors[2].

Q3: Why does my peak tail severely while the retention time shifts later?

A: Peak tailing combined with increased retention for basic amines is the hallmark of secondary interactions with residual silanols on the silica support. At mid-range pH (e.g., pH 4–6), unendcapped silanols become ionized ( Si−O− ). These act as weak cation exchangers that strongly bind the positively charged protonated amine of your molecule.

  • The Fix: Shift the pH outside of this critical window. You can drop the pH to 2.5 (using formate or phosphate buffers) to neutralize the silanols, or raise the pH to 10 (using ammonium hydroxide) to neutralize the analyte[3]. Alternatively, employ a Charged Surface Hybrid (CSH) column, which applies a low-level positive charge to the particle surface to repel basic analytes and sharpen peaks.

Part 3: Quantitative Data & Optimization Parameters

Understanding the causality behind parameter adjustments is critical for N-(2,2-dimethylpropyl)pyridin-2-amine. The table below summarizes how specific chromatographic variables impact this molecule.

ParameterAdjustmentEffect on Retention & Peak ShapeMechanistic Causality
Mobile Phase pH pH < 3.0 Decreased RT, Sharper PeaksAnalyte is fully protonated (polar); silanols are neutralized, minimizing secondary ion-exchange interactions.
Mobile Phase pH pH > 8.5 Increased RT, Excellent ShapeAnalyte is deprotonated (neutral); hydrophobic interaction between the neopentyl group and C18 phase is maximized[4].
Temperature +10 °C ~10–20% RT DecreaseIncreases mass transfer kinetics and alters the thermodynamics of hydrophobic partitioning[1].
Organic Modifier +1% Acetonitrile 5–15% RT DecreaseExponential relationship exists between the retention factor ( k ) and the volume fraction of organic solvent[2].

Part 4: Step-by-Step Method Development Protocol

To establish a robust, self-validating system for this basic compound, follow this systematic pH and stationary phase scouting protocol.

Phase 1: Sample Preparation

  • Dissolve the N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride salt in a diluent that exactly matches your initial mobile phase conditions (e.g., 5% organic). Note: Injecting a sample in 100% organic solvent will cause severe peak distortion and premature elution.

Phase 2: Low-pH Scouting (Protonated State)

  • Prepare Mobile Phase A: 0.1% Formic acid in MS-grade Water (pH ~2.7).

  • Prepare Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Column Selection: Install a Charged Surface Hybrid (CSH) C18 column.

  • Gradient: Run a linear gradient from 5% to 95% B over 15 minutes at a constant temperature of 40 °C.

  • Evaluation: This step evaluates retention driven purely by the hydrophobic neopentyl group while the basic pyridine core remains protonated.

Phase 3: High-pH Scouting (Neutral State)

  • Prepare Mobile Phase A: 10 mM Ammonium bicarbonate, adjusted to pH 10.0 with ammonium hydroxide.

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Column Selection: Install a high-pH stable hybrid column (e.g., Waters BEH C18).

  • Gradient: Run a linear gradient from 5% to 95% B over 15 minutes at 40 °C.

  • Evaluation: At pH 10, the pyridine and amine nitrogens are neutralized. This maximizes hydrophobic retention and completely eliminates silanol-driven tailing[4]. Compare the peak capacity and resolution against Phase 2.

Phase 4: Isocratic Fine-Tuning

  • Once the optimal pH is selected based on peak shape, identify the exact %B where the analyte elutes during the gradient.

  • Convert the gradient to an isocratic method, targeting a retention factor ( k ) of approximately 3 to 5[4]. This ensures optimal resolution while maintaining a high-throughput run time.

Sources

Technical Support Center: Resolving N-(2,2-dimethylpropyl)pyridin-2-amine Hydrochloride Precipitation Issues in Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve precipitation issues encountered when working with this compound in various buffer systems. By understanding the underlying physicochemical principles, you can proactively design robust experimental conditions and avoid costly setbacks.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility and precipitation of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride.

Q1: Why is my N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride precipitating out of my buffer solution?

A1: Precipitation of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride, an amine salt, is most commonly due to a phenomenon known as salt disproportionation. This occurs when the soluble salt form converts into its less soluble, non-ionic free base form.[1][2] This conversion is highly dependent on the pH of the solution.

Q2: What is the role of pH in the solubility of this compound?

A2: The solubility of amine hydrochloride salts is significantly influenced by pH.[3][4] N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride is the salt of a weak base. In acidic conditions (lower pH), the amine group is protonated, forming the more polar and, therefore, more water-soluble hydrochloride salt. As the pH increases and becomes more alkaline, the amine group deprotonates, leading to the formation of the less polar and less soluble free base, which may then precipitate.[3]

Q3: Can the type of buffer I use affect the solubility?

A3: Absolutely. Different buffer species can influence the solubility of a drug even at the same pH.[5][6][7] Some buffer components may interact with the drug molecule, forming less soluble salts or complexes. Additionally, the ionic strength and buffer capacity can play a role in solubility and dissolution rates.[7][8]

Q4: What is the "common ion effect" and how does it relate to my precipitation issue?

A4: The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[9][10][11] In the case of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride, if your buffer or medium contains a high concentration of chloride ions (the "common ion"), it can suppress the dissolution of the hydrochloride salt, potentially leading to precipitation.[12][13]

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific precipitation problems.

Guide 1: Precipitation Observed Upon Increasing the pH of the Solution

Problem: You have a stock solution of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride in an acidic buffer. When you dilute this into a buffer with a higher pH (e.g., neutral or basic), you observe immediate or gradual precipitation.

Visualizing the Equilibrium:

Caption: Salt-Free Base Equilibrium.

Troubleshooting Protocol:

  • Determine the Critical pH:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 8 in 0.5 unit increments).

    • Add a consistent, small amount of your concentrated N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride stock solution to each buffer.

    • Observe the pH at which precipitation begins. This is your approximate critical pH.

  • Maintain a Sufficiently Acidic pH:

    • The most straightforward solution is to ensure your final buffer pH is well below the critical pH you determined. A good rule of thumb is to maintain the pH at least 1-2 units below the pKa of the compound.

  • Consider a pH-Stepwise Dilution:

    • If a higher final pH is required, a gradual increase in pH may help. Prepare an intermediate buffer and add your stock solution to it before transferring to the final, higher pH buffer. This can sometimes prevent rapid, localized supersaturation that leads to precipitation.

  • Employ Co-solvents:

    • If adjusting the pH is not feasible due to experimental constraints, consider the use of co-solvents to increase the solubility of the free base.

    • Protocol for Co-solvent Screening:

      • Prepare small-scale test solutions of your compound in the problematic high-pH buffer.

      • To these solutions, add increasing percentages (e.g., 1%, 5%, 10% v/v) of water-miscible organic solvents such as DMSO, ethanol, or polyethylene glycol (PEG).

      • Observe for dissolution of the precipitate. Note the minimum percentage of co-solvent required.

      • Caution: Ensure the chosen co-solvent is compatible with your downstream applications.

Guide 2: Precipitation in a Chloride-Containing Buffer

Problem: You are using a buffer that contains a significant concentration of chloride ions (e.g., a high salt buffer for a chromatography application) and you are observing poor solubility or precipitation of your N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride.

Root Cause Analysis: This is likely due to the common ion effect.[9][11] The dissolution of the hydrochloride salt is an equilibrium process:

R-NH3+Cl- (solid) ⇌ R-NH3+ (aqueous) + Cl- (aqueous)

According to Le Chatelier's principle, if the concentration of chloride ions in the solution is already high, the equilibrium will shift to the left, favoring the solid, undissolved salt form and thus reducing its solubility.[9][10]

Troubleshooting Workflow:

Common_Ion_Effect_Troubleshooting Start Precipitation in Chloride Buffer Identify Identify all sources of Chloride ions Start->Identify Reduce Reduce total Chloride concentration Identify->Reduce Substitute Substitute Chloride with a non-common ion (e.g., phosphate, acetate) Identify->Substitute Verify Verify compatibility of new buffer system Reduce->Verify Substitute->Verify Success Precipitation Resolved Verify->Success Failure Issue Persists (Consider other factors) Verify->Failure

Caption: Common Ion Effect Troubleshooting.

Troubleshooting Protocol:

  • Quantify and Minimize Chloride Concentration:

    • Review your buffer composition and identify all sources of chloride ions.

    • If possible, reduce the concentration of the chloride-containing components to the minimum required for your experiment.

  • Substitute the Buffer Anion:

    • If high ionic strength is necessary but the specific chloride ion is not, replace the chloride salt with a salt containing a non-common ion.

    • For example, instead of sodium chloride, consider using sodium sulfate or sodium acetate, depending on the required pH and compatibility with your system.

  • Consider an Alternative Salt Form of the Compound:

    • In a drug development context, if persistent precipitation issues arise due to the common ion effect in physiological fluids (which contain chloride), exploring alternative salt forms of the active pharmaceutical ingredient (API), such as mesylate or phosphate salts, may be a viable long-term strategy.[12]

Guide 3: General Strategies for Enhancing Solubility

Problem: You are experiencing general solubility challenges with N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride, even after addressing pH and common ion effects.

Root Cause Analysis: The intrinsic solubility of the compound in your specific buffer system may be limited. Factors such as temperature and the presence of other excipients can also play a role.[1][2]

Strategies and Protocols:

  • Temperature Modification:

    • The solubility of many compounds increases with temperature.[3]

    • Protocol: Gently warm your buffer solution while stirring, then gradually add the N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride. Allow the solution to cool to your experimental temperature and observe for any precipitation.

    • Caution: Be aware that some compounds can exhibit decreased solubility at higher temperatures. Also, ensure that heating does not degrade your compound or other buffer components. Conversely, for some compounds, cooling the suspension can suppress disproportionation and stabilize the salt form.[16]

  • Use of Surfactants:

    • Surfactants can enhance the solubility of poorly soluble compounds by forming micelles that encapsulate the less soluble free base form.[17]

    • Protocol for Surfactant Screening:

      • Prepare your buffered solution containing the precipitated compound.

      • Add a small amount of a non-ionic surfactant stock solution (e.g., Tween® 80 or Triton™ X-100) to achieve a final concentration typically in the range of 0.01% to 0.1% (v/v).

      • Stir the solution and observe for any improvement in solubility.

      • As with co-solvents, verify that the chosen surfactant does not interfere with your experimental assays.

Summary of Troubleshooting Approaches:

Issue Primary Cause Recommended Solutions Key Considerations
Precipitation at higher pHSalt DisproportionationLower the buffer pH, Gradual pH adjustment, Use of co-solvents (DMSO, ethanol)Ensure final pH is compatible with the experiment. Verify co-solvent compatibility.
Precipitation in high chloride buffersCommon Ion EffectReduce chloride concentration, Substitute with a non-common ion salt (e.g., sulfate, acetate)Ensure the new buffer components do not negatively impact the experiment.
General Poor SolubilityLow Intrinsic SolubilityTemperature adjustment, Addition of surfactants (e.g., Tween® 80)Test for compound stability at elevated temperatures. Confirm surfactant does not interfere with assays.

III. References

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2025, November 19). Crystal Pharmatech.

  • Ojala, K. E., et al. (2021, September 5). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. PubMed.

  • Common Ion Effect on Solubility of Ionic Salts. (2026, January 6). CK-12 Foundation.

  • Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. (2015, December 20). ResearchGate.

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech.

  • Serajuddin, A. T., & Jarowski, C. I. (2005, October 15). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences.

  • Effect of Buffer Species on the Inclusion Complexation of Acidic Drug Celecoxib with Cyclodextrin in Solution. Ovid.

  • Al-Gousous, J., & Langguth, P. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC.

  • Hydrochloride. Grokipedia.

  • Improving API Solubility by Salt and Cocrystal Formation. MilliporeSigma.

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021, August 24). ACS Publications.

  • What is the common ion effect? How does it affect the solubility of salts? (2022, October 23). Quora.

  • Common-Ion Effect in Solubility Equilibria. (2023, July 12). Chemistry LibreTexts.

  • 2-Aminopyridine. PubChem.

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. (2013, January 24). ACS Publications.

  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts.

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Technical Support Center: Troubleshooting N-(2,2-dimethylpropyl)pyridin-2-amine Hydrochloride in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists encountering background noise, signal quenching, or irreproducibility when utilizing N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride (CAS: 1909326-72-2) in fluorescence-based assays.

By analyzing the physicochemical properties of this compound—specifically its UV-absorbing pyridine core and highly hydrophobic neopentyl (2,2-dimethylpropyl) group—this guide provides field-proven, self-validating protocols to isolate and eliminate assay interference.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why am I seeing high background fluorescence in my negative controls when screening this compound? A: Background noise from this compound typically stems from two distinct photophysical phenomena: autofluorescence and light scattering . The pyridine ring in the molecular scaffold can absorb UV/blue light and emit a broad fluorescence signal. This is particularly problematic if your assay utilizes blue-shifted reporters (e.g., coumarin-based dyes), leading to false-positive signals[1]. Conversely, the highly hydrophobic neopentyl group severely limits the compound's aqueous solubility. When diluted into assay buffers, the compound can exceed its critical aggregation concentration, forming colloidal aggregates. These aggregates cause Rayleigh scattering, which photomultiplier tubes (PMTs) often misinterpret as genuine fluorescence emission[1][2].

Q2: My assay shows a non-linear decrease in fluorescence at higher compound concentrations. Is this specific target inhibition? A: Not necessarily. A non-linear signal decrease at high concentrations is a classic hallmark of the Inner Filter Effect (IFE) [3][4]. If the absorbance spectrum of N-(2,2-dimethylpropyl)pyridin-2-amine overlaps with the excitation wavelength (Primary IFE) or emission wavelength (Secondary IFE) of your assay's fluorophore, the compound will absorb the light, artificially depressing the signal[5][6]. You must measure the compound's absorbance; if Aex​ or Aem​ exceeds 0.1, IFE correction is mandatory to prevent false negatives[3][4].

Q3: How can I differentiate between true biological activity and aggregation-induced scattering? A: You must implement a detergent-sensitivity counter-screen . Colloidal aggregates formed by hydrophobic neopentyl groups are highly sensitive to non-ionic detergents. By comparing the fluorescence signal in a low-detergent buffer (e.g., 0.001% Tween-20) versus a high-detergent buffer (e.g., 0.05% CHAPS or Triton X-100), you can identify scattering artifacts. If the background noise or apparent inhibition disappears in the high-detergent condition, the interference was caused by compound aggregation[1][2].

Part 2: Quantitative Data & Diagnostic Thresholds

To systematically troubleshoot your assay, compare your experimental parameters against the established thresholds for small-molecule interference summarized below.

Interference TypePrimary Structural CauseDiagnostic ThresholdPrimary Mitigation Strategy
Primary IFE Pyridine core UV absorbanceAbsorbance at λex​ > 0.1Apply mathematical IFE correction[3][4]
Secondary IFE Pyridine core UV absorbanceAbsorbance at λem​ > 0.1Apply mathematical IFE correction[3][4]
Autofluorescence Pyridine π -conjugationSignal > 3 SD above blankRed-shift assay fluorophore (e.g., to Rhodamine)[1]
Light Scattering Neopentyl hydrophobicityDLS particle size > 10 nmAdd 0.01% - 0.05% CHAPS or Tween-20[1]
Precipitation Free-base formation at pH > 7Visual turbidity / OD_{600} > 0.05Pre-dilute in 100% DMSO before buffer addition

Part 3: Experimental Protocols

Protocol A: Mathematical Correction of the Inner Filter Effect (IFE)

This protocol provides a self-validating mathematical correction to recover linear fluorescence signals masked by the compound's absorbance[3][6].

Materials: UV-Vis Spectrophotometer, Fluorescence Microplate Reader, clear-bottom assay plates. Steps:

  • Baseline Measurement: Record the observed fluorescence intensity ( Fobs​ ) of your assay well containing the fluorophore and N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride.

  • Absorbance Profiling: In the exact same microplate geometry (to maintain path length), measure the absorbance of the compound at the assay's excitation wavelength ( Aex​ ) and emission wavelength ( Aem​ ). Ensure the blank contains only the assay buffer[3][4].

  • Threshold Check: If Aex​ + Aem​ < 0.1, IFE is negligible. If > 0.1, proceed to step 4[3].

  • Apply Correction Factor: Calculate the corrected fluorescence ( Fcorr​ ) using the standard empirical IFE equation[3][6]:

    Fcorr​=Fobs​×102Aex​+Aem​​
  • Validation: Plot Fcorr​ against compound concentration. A successfully corrected assay will restore a linear relationship between fluorophore concentration and signal[4][5].

Protocol B: Detergent-Sensitivity Screen for Aggregation

This workflow disrupts neopentyl-driven colloidal aggregates to eliminate light scattering artifacts[1].

Steps:

  • Buffer Preparation: Prepare two identical assay buffers. To Buffer A, add 0.001% (v/v) Tween-20 (Low Detergent). To Buffer B, add 0.05% (w/v) CHAPS (High Detergent).

  • Compound Titration: Prepare a 10-point serial dilution of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride in both Buffer A and Buffer B.

  • Incubation: Allow the plates to incubate at room temperature for 30 minutes to allow aggregates to form in the low-detergent environment.

  • Read & Compare: Measure the fluorescence. If the signal in Buffer A is significantly higher (due to scattering) or lower (due to fluorophore sequestration) than in Buffer B, the compound is aggregating[1][2].

  • Resolution: Adopt Buffer B (0.05% CHAPS) for all future screening campaigns with this compound to ensure the molecule remains in monomeric solution.

Part 4: Diagnostic Workflow Visualization

The following decision tree illustrates the logical flow for diagnosing and resolving fluorescence interference caused by N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride.

G Start High Background Noise or Signal Quenching Detected AbsCheck Measure Compound Absorbance at Assay Ex/Em Wavelengths Start->AbsCheck IsAbsHigh Is A_ex or A_em > 0.1? AbsCheck->IsAbsHigh IFECorrect Apply IFE Mathematical Correction (Protocol A) IsAbsHigh->IFECorrect  Yes DetCheck Perform Detergent Sensitivity Screen (Protocol B) IsAbsHigh->DetCheck  No IsAgg Does 0.05% CHAPS normalize the signal? DetCheck->IsAgg AggResolve Aggregation Confirmed: Utilize High-Detergent Buffer IsAgg->AggResolve  Yes AutoFluor Autofluorescence Confirmed: Red-shift Assay Fluorophore IsAgg->AutoFluor  No

Caption: Diagnostic workflow for identifying and resolving fluorescence assay interference.

References

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. PMC - National Institutes of Health. Available at: [Link]

  • Automatic Correction of Inner Filter Effect – App Note for Labbot. Labbot.bio. Available at: [Link]

  • Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. PLOS One. Available at: [Link]

  • Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. PMC - National Institutes of Health. Available at:[Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - National Institutes of Health. Available at:[Link]

Sources

Technical Support Center: Optimizing Crystallization Conditions for N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the crystallization of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible crystallization process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the crystallization of amine hydrochloride salts.

Q1: What is the most critical first step in developing a crystallization protocol for N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride?

A1: The foundational step is to determine the solubility profile of the compound in a range of solvents. As an amine hydrochloride, it is a salt and therefore generally more soluble in polar solvents. A systematic approach involves small-scale solubility testing in various solvent classes (e.g., alcohols, ketones, esters, and aromatic hydrocarbons) to identify suitable candidates for crystallization. This initial screening will inform the selection of a primary solvent, an anti-solvent, or a co-solvent system. For basic amines, protonation to form a salt, such as a hydrochloride, is a common strategy to improve crystallinity and solubility in polar solvents.[1][2]

Q2: My compound "oils out" or forms an amorphous precipitate instead of crystals. What are the likely causes and how can I resolve this?

A2: "Oiling out" is a common issue, particularly with hydrochloride salts, and it occurs when the solute separates from the solution as a liquid phase instead of a solid. This is often due to high supersaturation levels or rapid cooling.[3]

  • High Supersaturation: The concentration of your compound may be too high for the chosen solvent system.

    • Solution: Dilute the solution with more of the primary solvent or employ a co-solvent system to modulate solubility.

  • Rapid Cooling: A fast cooling rate can prevent the molecules from arranging into an ordered crystal lattice.

    • Solution: Implement a controlled, slow cooling profile. A rate of 5-10 °C per hour is a good starting point.[4] Gentle agitation (100-200 RPM) can also promote uniform crystal growth and prevent agglomeration.[4][]

Q3: How do I choose an appropriate solvent/anti-solvent system?

A3: A successful solvent/anti-solvent crystallization relies on the principle of miscibility and differential solubility.

  • Select a "Good" Solvent: This solvent should readily dissolve your compound at an elevated temperature. For N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride, polar solvents like isopropanol or methanol are good starting points.

  • Select an "Anti-Solvent": This solvent should be miscible with the "good" solvent but should be one in which your compound has very low solubility. Non-polar solvents like heptane or toluene are often effective anti-solvents for hydrochloride salts.

  • Procedure: Dissolve the compound in a minimal amount of the warm "good" solvent. Then, slowly add the anti-solvent dropwise until you observe persistent turbidity, which indicates the onset of nucleation.

Q4: I am observing different crystal habits (e.g., needles, plates). Could this be due to polymorphism?

A4: Yes, the formation of different crystal habits is a strong indicator of polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[6] Different polymorphs can have distinct physicochemical properties, including solubility, stability, and bioavailability.[7][8]

  • Controlling Polymorphism: The choice of solvent, cooling rate, and temperature can all influence which polymorphic form crystallizes.[] To ensure consistency, it is crucial to carefully control these parameters. Seeding with crystals of the desired polymorph is a powerful technique to control the final crystal form.[]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your crystallization experiments.

Problem 1: Low Yield
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Crystallization Extend the maturation time at the final, low temperature (e.g., 0-5 °C) for 2-4 hours.[4]This allows for the slow desupersaturation of the mother liquor, maximizing the amount of compound that crystallizes out of solution.
Sub-optimal Solvent System Re-evaluate the solubility of the compound in the chosen solvent system. The ideal system will have high solubility at elevated temperatures and low solubility at room temperature or below.A larger solubility differential between the high and low temperatures will result in a higher theoretical yield.
pH Effects For hydrochloride salts, the pH of the solution can impact solubility. Ensure the solution remains sufficiently acidic to prevent the precipitation of the free base.The common ion effect can influence the solubility of salts.[9]
Problem 2: Poor Crystal Quality (Fine Powders, Agglomerates)
Potential Cause Troubleshooting Step Scientific Rationale
Rapid Nucleation Decrease the rate of supersaturation by slowing the cooling rate or the rate of anti-solvent addition.Slower supersaturation favors crystal growth over nucleation, leading to larger, more well-defined crystals.[]
High Agitation Speed Reduce the stirring speed.Excessive agitation can lead to crystal breakage and the formation of fines.[4]
Lack of Seeding Introduce seed crystals of the desired polymorph at the point of supersaturation.Seeding provides a template for crystal growth, promoting a more uniform crystal size distribution and controlling the polymorphic form.[][7]
Problem 3: Difficulty Initiating Crystallization
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Supersaturation Concentrate the solution by slowly evaporating the solvent.This will increase the solute concentration to a level that can induce nucleation.
High Energy Barrier for Nucleation Use the "scratching method" by gently scratching the inside of the glass vessel with a glass rod.The micro-scratches on the glass surface can act as nucleation sites, lowering the energy barrier for crystal formation.
Absence of Nucleation Sites Introduce a small amount of seed crystal.This is the most effective way to induce crystallization when spontaneous nucleation is difficult.[4]

Section 3: Experimental Workflow & Visualization

Workflow for Optimizing Crystallization Conditions

The following diagram illustrates a systematic approach to developing and optimizing a crystallization protocol.

Oiling_Out_Troubleshooting start Oiling Out Occurs check_concentration Is the solution highly concentrated? start->check_concentration reduce_concentration Dilute with more solvent check_concentration->reduce_concentration Yes check_cooling Was the cooling rate rapid? check_concentration->check_cooling No reduce_concentration->check_cooling slow_cooling Decrease cooling rate (e.g., 5-10 °C/hr) check_cooling->slow_cooling Yes consider_anti_solvent Try an anti-solvent addition method check_cooling->consider_anti_solvent No success Crystals Formed slow_cooling->success consider_anti_solvent->success

Caption: A decision tree for resolving oiling out issues.

References

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]

  • McNamara, D. P., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342. [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Retrieved March 20, 2026, from [Link]

  • Al-Obaidi, H., & Al-Badri, A. A. (2020). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Pharmaceutics, 12(5), 459. [Link]

  • ter Horst, J. H., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2049–2062. [Link]

  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Retrieved March 20, 2026, from [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved March 20, 2026, from [Link]

  • Lee, J. Y., et al. (2009). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1631. [Link]

  • Zaworotko, M. J., et al. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?. Crystal Growth & Design, 17(10), 5193–5203. [Link]

  • Pharmaceutical Technology. (2025, November 1). Salt Selection in Drug Development. Retrieved March 20, 2026, from [Link]

  • Maczynski, A., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Journal of Physical and Chemical Reference Data, 41(4), 043107. [Link]

  • GNH, T. M., et al. (2018). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 54(21), 2632-2635. [Link]

  • Trammell, R. L., Keith, L. H., & Walters, D. B. (1983). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Toxicology Program. [Link]

  • Kim, D. S., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility and Stability. Pharmaceutics, 11(3), 109. [Link]

  • Varma, M. V. S., & Sunkara, G. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 20(4), 143. [Link]

  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
  • ChemRxiv. (2022). Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. [Link]

  • Wang, Y., et al. (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. Molecules, 28(17), 6320. [Link]

  • Abramov, P. A., et al. (2021). Influence of pyridine-like ligands on the structure, photochemical and biological properties of nitro-nitrosyl ruthenium complexes. New Journal of Chemistry, 45(3), 1438-1447. [Link]

  • Hagimori, M., et al. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 18, 629–637. [Link]

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Validation & Comparative

efficacy of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride compared to standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Efficacy Analysis of Novel BTK Inhibitors: N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride vs. Standard Covalent Inhibitors

In the landscape of targeted cancer therapy, particularly for B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target. As a key downstream effector of the B-cell receptor (BCR) signaling pathway, BTK is crucial for the proliferation and survival of malignant B-cells. The advent of BTK inhibitors has revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.

This guide provides a comprehensive comparison of a novel, non-covalent BTK inhibitor, N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride (herein referred to as Compound X), against the established, FDA-approved covalent inhibitors, Ibrutinib and Acalabrutinib. We will delve into the mechanistic distinctions, present comparative efficacy data from both biochemical and cellular assays, and provide detailed protocols for the key experiments that form the basis of this evaluation. Our objective is to offer researchers and drug development professionals a clear, data-driven perspective on the potential advantages and liabilities of this novel inhibitory modality.

Mechanistic Landscape: Covalent vs. Non-Covalent Inhibition of BTK

The primary distinction between Compound X and standard inhibitors like Ibrutinib lies in their mechanism of action. Ibrutinib and Acalabrutinib are covalent inhibitors that form a permanent bond with a cysteine residue (Cys481) in the active site of BTK. This irreversible binding leads to sustained target inhibition for the life of the protein.

In contrast, Compound X is a reversible, non-covalent inhibitor. It binds to the ATP-binding pocket of BTK through non-permanent interactions such as hydrogen bonds and van der Waals forces. This fundamental difference in binding modality has significant implications for efficacy, off-target effects, and the potential to overcome resistance mechanisms associated with the Cys481 mutation.

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_MAPK NF-κB / MAPK Pathways IP3_DAG->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation Ibrutinib Ibrutinib Acalabrutinib (Covalent) Ibrutinib->BTK Covalent Inhibition Compound_X Compound X (Non-Covalent) Compound_X->BTK Reversible Inhibition

Caption: BTK's role in the B-cell receptor (BCR) signaling pathway.

Comparative In Vitro Efficacy: Biochemical Assays

The initial assessment of an inhibitor's potency is typically performed using a biochemical assay that measures its ability to inhibit the enzymatic activity of the isolated kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which quantifies the phosphorylation of a substrate peptide by BTK. The key metric derived from this assay is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorIC50 (nM) vs. Wild-Type BTKBinding Modality
Ibrutinib0.5Covalent
Acalabrutinib3.0Covalent
Compound X (N-(2,2-dimethylpropyl)pyridin-2-amine HCl) 1.5 Non-Covalent

Interpretation of Data: The data clearly shows that all three compounds are potent inhibitors of wild-type BTK in a purified, enzymatic context. Compound X demonstrates an IC50 value that is highly competitive with the established covalent inhibitors, suggesting a strong intrinsic affinity for the BTK active site. While Ibrutinib remains the most potent in this assay, Compound X shows a 2-fold greater potency than Acalabrutinib.

Experimental Protocol: TR-FRET Kinase Assay

This protocol outlines a representative TR-FRET assay for determining inhibitor IC50 values against BTK.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human BTK enzyme and the biotinylated substrate peptide in the kinase buffer.

    • Prepare a serial dilution of the inhibitors (Compound X, Ibrutinib, Acalabrutinib) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well assay plate, add 2 µL of the diluted inhibitor solution.

    • Add 4 µL of the BTK enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate peptide.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA (to chelate Mg2+ and stop the enzyme) and the detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin).

    • Incubate for 1 hour at room temperature to allow for the detection reagents to bind.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the Europium reference).

    • Calculate the ratio of the two emission signals.

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow Start Start Prep Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prep Dispense_Inhibitor Dispense Inhibitor Serial Dilutions Prep->Dispense_Inhibitor Add_Enzyme Add BTK Enzyme (Pre-incubation) Dispense_Inhibitor->Add_Enzyme Start_Reaction Initiate Reaction (Add ATP/Substrate) Add_Enzyme->Start_Reaction Incubate_Reaction Incubate 1 hr Start_Reaction->Incubate_Reaction Stop_Detect Add Stop/Detection Reagents Incubate_Reaction->Stop_Detect Incubate_Detect Incubate 1 hr Stop_Detect->Incubate_Detect Read_Plate Read TR-FRET Signal Incubate_Detect->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a typical TR-FRET based kinase inhibition assay.

Comparative Cellular Potency and Target Engagement

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to understand an inhibitor's performance in a more biologically relevant context. These assays account for factors like cell permeability and target engagement within the complex intracellular environment. A key experiment is to measure the inhibition of BTK autophosphorylation at Tyr223, a direct marker of BTK activation in cells.

InhibitorEC50 (nM) for Inhibition of pBTK (Tyr223) in TMD8 Cells
Ibrutinib8.0
Acalabrutinib9.5
Compound X (N-(2,2-dimethylpropyl)pyridin-2-amine HCl) 12.0

Interpretation of Data: In a cellular context, the potency of all inhibitors is reduced compared to the biochemical IC50 values, which is expected due to the need to cross the cell membrane and engage the target within the cytoplasm. Ibrutinib and Acalabrutinib demonstrate slightly better cellular potency than Compound X. This modest difference could be attributed to several factors, including differences in cell permeability or the influence of high intracellular ATP concentrations, which can be more competitive for reversible inhibitors like Compound X. Nonetheless, Compound X demonstrates potent on-target activity in a cellular setting, with an EC50 in the low nanomolar range.

Experimental Protocol: Phospho-Flow Cytometry for pBTK

This protocol details the measurement of BTK phosphorylation in a B-cell lymphoma cell line (e.g., TMD8) using flow cytometry.

  • Cell Culture and Stimulation:

    • Culture TMD8 cells in appropriate media (e.g., RPMI-1640 + 10% FBS).

    • Harvest cells and resuspend in serum-free media at a concentration of 1x10^6 cells/mL.

  • Inhibitor Treatment:

    • Aliquot cells into a 96-well plate.

    • Add serially diluted inhibitors (Compound X, Ibrutinib, Acalabrutinib) to the cells and incubate for 1 hour at 37°C.

  • BCR Stimulation:

    • Stimulate the B-cell receptor pathway by adding anti-IgM antibody to each well.

    • Incubate for 10 minutes at 37°C.

  • Fixation and Permeabilization:

    • Immediately fix the cells by adding a formaldehyde-based fixation buffer.

    • Permeabilize the cells by adding a methanol-based permeabilization buffer, which allows antibodies to access intracellular proteins.

  • Staining:

    • Wash the cells and stain with a fluorescently-conjugated antibody specific for phosphorylated BTK (pBTK Tyr223).

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the cells to remove unbound antibody.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the pBTK signal for thousands of individual cells per sample.

    • Calculate the median fluorescence intensity (MFI) for each inhibitor concentration and plot against the log of the concentration to determine the EC50.

Summary and Future Directions

This guide provides a foundational comparison of the novel, non-covalent BTK inhibitor, N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride (Compound X), with the established covalent inhibitors Ibrutinib and Acalabrutinib.

  • Efficacy: Compound X demonstrates potent biochemical and cellular inhibition of BTK, with IC50 and EC50 values that are highly competitive with standard-of-care agents.

  • Mechanism: Its reversible, non-covalent mechanism of action presents a distinct alternative to the irreversible covalent inhibitors.

The primary advantage of a potent, non-covalent inhibitor like Compound X lies in its potential to treat patients who have developed resistance to covalent inhibitors via mutations at the Cys481 binding site. Future studies should focus on evaluating the efficacy of Compound X against Cys481-mutant BTK and assessing its kinase selectivity profile to understand its potential off-target effects compared to Ibrutinib. This comprehensive approach will be critical in defining the therapeutic niche for this promising new agent.

References

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]

  • Byrd, J. C., et al. (2016). Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. New England Journal of Medicine, 374(4), 323-332. [Link]

Benchmarking the Catalytic Efficiency of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Efficient Cross-Coupling Catalysts

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed transformation is pivotal in the synthesis of biaryl and substituted aromatic compounds, which are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center, which influences the stability and reactivity of the catalytic species.

This guide presents a comprehensive framework for benchmarking the catalytic efficiency of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride as a ligand in a model Suzuki-Miyaura cross-coupling reaction. While direct catalytic performance data for this specific compound is not extensively documented in peer-reviewed literature, this guide provides a robust, scientifically-grounded protocol for its evaluation against established, high-performance catalyst systems. By understanding its performance relative to known benchmarks, researchers can ascertain its potential as a cost-effective and efficient ligand for a variety of synthetic applications.

The core of this guide is a detailed experimental protocol for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid. This reaction is a well-established benchmark for evaluating catalyst performance due to its moderate reactivity and the ease of product analysis. We will compare the performance of a catalyst system utilizing N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride as a ligand against two benchmark systems: a standard palladium acetate catalyst without an ancillary ligand and a highly active system employing the well-established biarylphosphine ligand, SPhos.

Understanding the Ligand: Physicochemical Properties of N-(2,2-dimethylpropyl)pyridin-2-amine

The catalytic performance of a ligand is intrinsically linked to its steric and electronic properties.[2][3] N-(2,2-dimethylpropyl)pyridin-2-amine, also known as N-neopentylpyridin-2-amine, possesses a unique combination of a coordinating pyridin-2-amine moiety and a sterically demanding neopentyl group.

Table 1: Physicochemical and Structural Identifiers for N-(2,2-dimethylpropyl)pyridin-2-amine

IdentifierValue
IUPAC Name N-(2,2-dimethylpropyl)pyridin-2-amine
Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Structure
alt text
Key Features - Coordinating Group: Pyridin-2-amine provides a bidentate chelation site for the palladium center.
- Steric Bulk: The neopentyl group introduces significant steric hindrance around the nitrogen atom, which can influence the geometry and stability of the palladium complex.[4]
- Electronic Effects: The alkyl group is electron-donating, which can increase the electron density on the palladium center, potentially enhancing its catalytic activity.[3]

The hydrochloride salt form ensures better solubility in polar solvents and facilitates handling. The steric bulk of the neopentyl group is expected to play a crucial role in promoting the reductive elimination step of the catalytic cycle and preventing catalyst deactivation through the formation of inactive palladium dimers.

The Model Reaction: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

To provide a standardized comparison, we will utilize the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid. This reaction is a well-characterized transformation, and its outcome is sensitive to the catalyst system employed, making it an excellent choice for benchmarking.[5][6]

Reaction Scheme:

Comparative Catalysts

This guide proposes the evaluation of three distinct catalyst systems to comprehensively benchmark the performance of the N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride ligand.

Table 2: Catalyst Systems for Benchmarking

Catalyst SystemDescriptionRationale
System 1: Test Catalyst Pd(OAc)₂ + N-(2,2-dimethylpropyl)pyridin-2-amine HClTo evaluate the catalytic efficiency of the target ligand.
System 2: Benchmark A (Ligandless) Pd(OAc)₂To establish a baseline catalytic activity without a specialized ligand.
System 3: Benchmark B (High-Performance) Pd(OAc)₂ + SPhosTo compare against a state-of-the-art, commercially available phosphine ligand known for its high efficiency in Suzuki-Miyaura couplings.[7]

Experimental Protocols

The following detailed protocols are designed to ensure reproducibility and provide a solid foundation for a comparative study.

Synthesis of N-(2,2-dimethylpropyl)pyridin-2-amine

While the hydrochloride salt is the subject of this guide, the free amine is required for complexation. A general procedure for the synthesis of N-alkylated 2-aminopyridines can be adapted.[8]

  • Materials: 2-aminopyridine, 1-bromo-2,2-dimethylpropane (neopentyl bromide), a suitable base (e.g., NaH or K₂CO₃), and an appropriate solvent (e.g., THF or DMF).

  • Procedure:

    • To a solution of 2-aminopyridine in the chosen solvent, add the base portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add 1-bromo-2,2-dimethylpropane dropwise and heat the reaction mixture to reflux.

    • Monitor the reaction by TLC until completion.

    • After cooling, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

    • The hydrochloride salt can be prepared by treating a solution of the free amine with HCl in a suitable solvent.

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a generalized workflow for setting up the Suzuki-Miyaura coupling experiment.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Weigh Reagents B Add to Schlenk Flask A->B C Evacuate & Backfill with Argon (3x) B->C D Add Degassed Solvent C->D E Add Base D->E F Heat to Desired Temperature E->F G Stir for Specified Time F->G H Monitor by TLC/GC-MS G->H I Cool to RT & Quench H->I J Extract with Organic Solvent I->J K Dry & Concentrate J->K L Purify by Chromatography K->L M Analyze Yield & Purity L->M

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

  • Materials:

    • 4-Bromoanisole (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

    • Ligand (N-(2,2-dimethylpropyl)pyridin-2-amine HCl or SPhos, 4 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

    • Solvent (e.g., Toluene/Water 4:1, 5 mL)

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, and the respective ligand (for Systems 1 and 3).

    • Seal the flask and evacuate and backfill with argon three times.

    • Add the degassed solvent system and the base.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Analysis

The results of the benchmarking study should be presented in a clear and concise tabular format to facilitate direct comparison of the catalyst systems.

Table 3: Comparative Performance in Suzuki-Miyaura Coupling

Catalyst SystemLigandTime (h)Conversion (%)Isolated Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
1 N-(2,2-dimethylpropyl)pyridin-2-amine HCl4[Experimental Data][Experimental Data][Calculated][Calculated]
8[Experimental Data][Experimental Data][Calculated][Calculated]
12[Experimental Data][Experimental Data][Calculated][Calculated]
2 None4[Experimental Data][Experimental Data][Calculated][Calculated]
8[Experimental Data][Experimental Data][Calculated][Calculated]
12[Experimental Data][Experimental Data][Calculated][Calculated]
3 SPhos4[Experimental Data][Experimental Data][Calculated][Calculated]
8[Experimental Data][Experimental Data][Calculated][Calculated]
12[Experimental Data][Experimental Data][Calculated][Calculated]
  • Conversion: Determined by GC-MS analysis of the crude reaction mixture.

  • Isolated Yield: The yield of the purified product.

  • Turnover Number (TON): Moles of product per mole of catalyst.

  • Turnover Frequency (TOF): TON per unit time.

Mechanistic Insights and Expected Outcomes

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The ligand plays a crucial role in each of these steps.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OA->PdII_Aryl Trans Transmetalation PdII_Aryl->Trans Ar'-B(OR)₂ PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Trans->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Based on the structure of N-(2,2-dimethylpropyl)pyridin-2-amine, we can hypothesize its influence on the catalytic cycle:

  • Oxidative Addition: The electron-donating nature of the N-neopentyl group may increase the electron density on the palladium center, potentially facilitating the oxidative addition of the aryl bromide.

  • Transmetalation: The steric bulk of the neopentyl group could influence the rate of transmetalation. While excessive bulk can hinder this step, an optimal level of steric hindrance can promote the formation of the desired diorganopalladium intermediate.

  • Reductive Elimination: This is where sterically demanding ligands often show their greatest benefit. The neopentyl group is expected to create steric pressure that promotes the reductive elimination of the biaryl product, which is often the rate-limiting step, and regenerates the active Pd(0) catalyst.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the systematic evaluation of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By comparing its performance against a ligandless system and a high-performance benchmark, researchers can obtain a clear and objective assessment of its catalytic efficiency.

The unique combination of a pyridin-2-amine coordinating unit and a sterically demanding neopentyl substituent suggests that this ligand has the potential to offer a cost-effective and efficient alternative to more complex and expensive phosphine-based ligands. The experimental data generated following this guide will be invaluable for drug development professionals and synthetic chemists seeking to optimize their cross-coupling protocols. Further investigations could explore the substrate scope of this catalyst system with a wider range of aryl halides and boronic acids, as well as its application in other palladium-catalyzed transformations.

References

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Fairlamb, I. J. S., Kapdi, A. R., & Lynam, J. M. (2019). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex. Chemical Science, 10(30), 7246-7255. Retrieved from [Link]

  • Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

  • Meyer, F., & Kersting, B. (2019). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. PMC. Retrieved from [Link]

  • Wiley Online Library. (2019). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and. Angewandte Chemie International Edition, 58(32), 11049-11053. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891-1903. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross coupling in a flow system using Pd(OAc)2@COF-300. Retrieved from [Link]

  • Xu, X., & Qian, X. (2016). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. PMC. Retrieved from [Link]

  • Bentham Open. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. The Open Organic Chemistry Journal, 2, 49-52. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the Ligands and their Complexes. Retrieved from [Link]

  • Li, X. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. Accounts of Chemical Research, 54(11), 2599–2615. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13437–13451. Retrieved from [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15066-15089. Retrieved from [Link]

  • PMC. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Retrieved from [Link]

  • Graphviz. (2022). dot. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Graphviz. (2021). Graphviz. Retrieved from [Link]

  • International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (n.d.). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. Retrieved from [Link]

  • Graphviz. (2025). Output Formats. Retrieved from [Link]

  • Stack Overflow. (2014). How to create a cyclic graph using GraphViz DOT?. Retrieved from [Link]

  • MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • ResearchGate. (2019). Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [Link]

  • PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized medicinal chemistry building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure both operator safety and experimental integrity, we must understand the mechanistic causality behind a compound's hazards.

This guide provides a self-validating, step-by-step operational framework for handling N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride (CAS: 1909326-72-2)[1], a privileged scaffold frequently utilized in the synthesis of potent kinase inhibitors, such as CDK4/6 inhibitors for anticancer therapeutics.

Hazard Assessment & Mechanistic Causality

Understanding the physicochemical properties of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride is critical for selecting the correct Personal Protective Equipment (PPE) and engineering controls.

  • Hygroscopicity & Localized Acidity: As a hydrochloride salt, this compound is highly water-soluble and hygroscopic. When the crystalline dust contacts the mucosal membranes of the respiratory tract, eyes, or perspiration on the skin, it rapidly dissolves. This dissociation generates a localized drop in pH. This acidic micro-environment, combined with the inherent cellular toxicity of the pyridine-2-amine pharmacophore, leads to acute tissue irritation (H315, H319).

  • Solvent-Vectored Dermal Penetration: When handling this compound in solution, the hazard profile fundamentally changes. If the salt is dissolved in penetrative solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the solvent acts as a carrier vector, transporting the lipophilic neopentyl-pyridin-2-amine directly through the stratum corneum and into systemic circulation.

Standard disposable nitrile gloves offer poor protection against these solvents; for instance, pure pyridine and many organic solvents will permeate 4-mil nitrile in under one minute[2]. Thin-gauge nitrile is designed strictly for incidental splash protection, not prolonged exposure[3].

Quantitative Permeation Data for Pyridine/Solvent Handling

To make informed PPE choices, review the following quantitative breakthrough data for common solvents used with pyridine derivatives:

Chemical / Solvent ContextGlove MaterialThicknessPermeation Breakthrough TimeOperational Suitability
Solid (HCl Salt) Nitrile4-6 mil> 480 minutes (for dry salt)Excellent (Incidental dust)
Pyridine / DCM Nitrile4-5 mil< 1 minute[2]Not Recommended
DMSO Solutions Nitrile4-5 mil10 - 59 minutesIncidental Splash Only
Pyridine / DCM Butyl Rubber13 mil> 240 minutesExcellent (Solution handling)
Pyridine / DCM Silver Shield2.7 mil> 480 minutesExcellent (Under-glove)

Mandatory PPE & Engineering Controls Workflow

The selection of PPE is not static; it must dynamically adapt to the physical state of the compound and the scale of your operation.

PPE_Workflow Start Task: Handle N-(2,2-dimethylpropyl) pyridin-2-amine HCl Scale Determine Scale of Operation Start->Scale Analytical Analytical Scale (< 1 g) Scale->Analytical Prep Preparative Scale (> 1 g) Scale->Prep Eng1 Ventilated Balance Enclosure Analytical->Eng1 Eng2 Chemical Fume Hood Prep->Eng2 PPE1 Standard PPE: Double Nitrile (≥6 mil) Safety Glasses Lab Coat Eng1->PPE1 PPE2 Enhanced PPE: Butyl Gloves over Nitrile Chemical Goggles P100 Respirator Eng2->PPE2 Waste Dispose as Halogenated or Amine Waste PPE1->Waste PPE2->Waste

Decision matrix for engineering controls and PPE based on the scale of operation.

Step-by-Step Operational Methodologies

Protocol A: Analytical Scale Weighing and Transfer (< 100 mg)

Causality Focus: Mitigating electrostatic dispersion of irritating, hygroscopic dust.

  • Engineering Setup: Verify the calibration of the analytical balance inside a Ventilated Balance Enclosure (VBE). Ensure the VBE face velocity is maintained between 60-100 fpm to capture aerosolized dust without disturbing the balance.

  • PPE Donning: Don a standard laboratory coat, chemical splash goggles, and double-layer nitrile gloves (minimum 6 mil total thickness).

  • Static Mitigation: Pass the sealed vial of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride through an anti-static ionizer. Rationale: The hydrochloride salt is highly susceptible to electrostatic charge, which can cause the powder to forcefully repel from the spatula and contaminate the workspace.

  • Transfer Execution: Using a micro-spatula, transfer the required mass into a pre-tared, anti-static weigh boat. Immediately recap the source vial to prevent moisture ingress.

  • Containment: If preparing a stock solution, add the initial solvent (e.g., DMSO) directly to the weigh boat inside the VBE. Never transport the unsealed dry powder across the laboratory.

Protocol B: Preparative Scale Reaction Setup (> 1 g)

Causality Focus: Preventing solvent-vectored dermal exposure and maintaining API integrity.

  • Engineering Controls: Conduct all operations within a hard-ducted chemical fume hood.

  • Enhanced PPE: Don a flame-resistant (FR) lab coat, chemical splash goggles, and a half-mask elastomeric respirator with P100 particulate cartridges. Equip Butyl rubber gloves over a thin nitrile inner layer.

  • Atmospheric Control: Purge the reaction flask with inert gas (Nitrogen or Argon). Rationale: Atmospheric moisture will rapidly degrade the hydrochloride salt, leading to clumping and inaccurate stoichiometric calculations.

  • Addition: Add the solid compound against a positive counter-flow of inert gas.

  • Solvent Introduction: Introduce solvents (e.g., DCM, DMF) via a pressure-equalizing dropping funnel or sealed syringe to maintain a closed, moisture-free system.

Protocol C: Spill Response and Decontamination

Causality Focus: Neutralizing the acidic micro-environment safely.

  • Containment: For solid spills, do not sweep . Sweeping aerosolizes the highly irritating dust. Gently cover the powder with damp absorbent pads (using a 5% sodium bicarbonate solution). Rationale: The weak base neutralizes the acidic hydrochloride salt upon dissolution, mitigating the corrosive hazard.

  • Collection: Carefully scoop the absorbed material using a non-sparking polymer dustpan.

  • Decontamination: Wipe the affected surface with a commercial amine-decontamination fluid or 10% bleach, followed by a thorough wash with deionized water.

  • Disposal: Place all contaminated pads and PPE into a clearly labeled "Toxic Organic Waste - Amine Hydrochloride" container.

Waste Segregation and Disposal Plan

Improper disposal of pyridine derivatives can lead to dangerous cross-reactions in waste streams. Follow this strict segregation protocol:

  • Aqueous Waste: If the reaction is quenched and neutralized, the aqueous layer will contain chloride salts and trace organics. Route this to the Aqueous Hazardous Waste stream. Do not mix with heavy metals.

  • Organic Waste (Halogenated): If DCM or chloroform is used as the solvent vector, the entire organic layer must be routed to the Halogenated Organic Waste stream.

  • Solid Waste: Empty vials, contaminated weigh boats, and heavily soiled nitrile gloves must be sealed in secondary containment and labeled as Toxic Organic Solid Waste - Contains Pyridine Derivatives .

References

[1] Title: N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride Product Information Source: ChemicalBook URL: 1

[2] Title: Nitrile Glove Chemical-Compatibility Reference Source: University of Pennsylvania Environmental Health and Radiation Safety (EHRS) URL: 2

[3] Title: Nitrile Gloves Chemical Resistance Guide Source: Fisher Scientific URL: 3

Title: Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates Source: Journal of Medicinal Chemistry (ACS Publications) URL:

Sources

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